875910-01-3
Description
Properties
CAS No. |
875910-01-3 |
|---|---|
Molecular Formula |
C₇₈H₁₃₄N₂₀O₂₄ |
Molecular Weight |
1736.02 |
sequence |
One Letter Code: PAGASRLLLLTGEIDLP |
Origin of Product |
United States |
Foundational & Exploratory
The Neuroprotective Mechanism of AGA-(C8R) HNG17: A Technical Guide for Drug Development Professionals
Executive Summary
The landscape of neuroprotective therapeutics is undergoing a paradigm shift, moving away from single-target agents towards multi-functional molecules engineered for enhanced delivery and efficacy. Within this evolving field, AGA-(C8R) HNG17 has emerged as a promising, albeit specialized, investigational peptide. This technical guide provides an in-depth exploration of the core mechanism of action of AGA-(C8R) HNG17, designed for researchers, scientists, and drug development professionals. We will deconstruct the rational design of this chimeric peptide, elucidating the synergistic functions of its constituent moieties: a putative targeting or stabilizing group (AGA), a cell-penetrating peptide (C8R), and a neuroprotective Humanin analogue (HNG17). This document will detail the molecular pathways modulated by AGA-(C8R) HNG17 and provide a framework for its experimental validation, thereby offering a comprehensive resource for its potential therapeutic development.
Introduction: The Challenge of Neuroprotection and the Rise of Engineered Peptides
Neurodegenerative diseases represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A key obstacle in the development of effective treatments is the blood-brain barrier (BBB), which severely restricts the entry of most therapeutic agents into the central nervous system. Furthermore, the complex and multifactorial nature of neuronal cell death pathways necessitates therapeutic strategies that can modulate multiple targets.
Engineered peptides, such as AGA-(C8R) HNG17, offer a compelling solution to these challenges. By combining distinct functional domains into a single molecule, it is possible to create therapeutics with enhanced central nervous system (CNS) delivery and pleiotropic neuroprotective effects. AGA-(C8R) HNG17 is a prime example of this design philosophy, integrating a cell-penetrating component for intracellular access with a bioactive peptide that combats neuronal apoptosis and necrosis.
Deconstructing AGA-(C8R) HNG17: A Tripartite Approach to Neuroprotection
The nomenclature of AGA-(C8R) HNG17 suggests a chimeric peptide composed of three key functional units. Understanding the individual contribution of each component is crucial to appreciating the molecule's overall mechanism of action.
-
HNG17: The Neuroprotective Core: HNG17 is an analogue of Humanin, a naturally occurring 24-amino acid peptide encoded by the mitochondrial genome. Humanin and its more potent analogues, such as HNG, have been extensively studied for their cytoprotective and neuroprotective properties. They have been shown to protect neurons from a variety of insults, including those associated with Alzheimer's disease, stroke, and traumatic brain injury.[1][2] The neuroprotective effects of Humanin analogues are multifaceted and include the inhibition of apoptosis and the preservation of mitochondrial function.[3][4]
-
(C8R): The Key to Intracellular Access: The "(C8R)" component signifies an arginine-rich cell-penetrating peptide (CPP). These short, cationic peptides are capable of traversing the plasma membrane of eukaryotic cells, a critical feature for delivering therapeutic cargo to intracellular targets.[5] Arginine-rich CPPs are thought to interact with negatively charged components of the cell membrane, inducing their uptake through mechanisms that can include direct translocation and endocytosis.[6][7][8] The inclusion of a C8R moiety in AGA-(C8R) HNG17 is a strategic design choice to ensure that the neuroprotective HNG17 payload can reach its intracellular sites of action.
-
AGA: A Putative Targeting or Stabilizing Moiety: The "AGA" prefix represents the most enigmatic component of the molecule based on publicly available information. In the context of peptide chemistry, "AGA" could represent several possibilities. One plausible hypothesis is that it is an acronym for a specific targeting ligand designed to enhance the peptide's affinity for neuronal cells or specific receptors on their surface. Alternatively, "AGA" could denote a chemical modification, such as the incorporation of an α-guanidino acid, aimed at increasing the peptide's stability and resistance to proteolytic degradation.[9][10] Such modifications are common strategies in peptide drug development to improve pharmacokinetic properties.[11] For the purposes of this guide, we will proceed with the hypothesis that "AGA" contributes to the overall efficacy of the molecule by either enhancing its target engagement or improving its biostability.
The Core Mechanism of Action: A Synergistic Cascade of Neuroprotective Events
The neuroprotective mechanism of AGA-(C8R) HNG17 can be conceptualized as a sequential and synergistic process, initiated by its delivery to the CNS and culminating in the modulation of intracellular survival pathways.
Cellular Entry: Overcoming the Neuronal Membrane Barrier
The primary function of the C8R domain is to facilitate the internalization of the entire peptide into neuronal cells. This process is initiated by the electrostatic interaction of the positively charged arginine residues with the negatively charged phospholipids and proteoglycans on the outer leaflet of the neuronal membrane. The subsequent internalization can occur through one or a combination of pathways:
-
Direct Translocation: The peptide may directly penetrate the lipid bilayer, a process that is thought to involve the transient formation of pores or other membrane disruptions.[12]
-
Endocytosis: The peptide can be taken up by endocytic vesicles, which are then trafficked within the cell. For effective therapeutic action, the peptide must subsequently escape the endosome to reach the cytoplasm and its target organelles.
The efficiency of this cellular uptake is a critical determinant of the overall potency of AGA-(C8R) HNG17.
Intracellular Neuroprotection: The Role of HNG17
Once inside the neuron, the HNG17 moiety exerts its neuroprotective effects through multiple mechanisms, primarily centered on the inhibition of apoptosis and the preservation of mitochondrial integrity.
HNG17 can directly interfere with the intrinsic apoptotic pathway by interacting with pro-apoptotic members of the Bcl-2 family, such as Bax.[13] By preventing the activation and mitochondrial translocation of Bax, HNG17 inhibits the release of cytochrome c, a critical step in the activation of the caspase cascade that executes apoptosis.[3]
Humanin and its analogues have been shown to activate several pro-survival signaling cascades.[2] A key pathway implicated in the neuroprotective effects of HNG is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the activation of STAT3.[1][10] The activation of the PI3K/Akt pathway is also a crucial component of HNG-mediated neuroprotection.[14][15] These pathways converge on the regulation of gene expression, leading to the upregulation of anti-apoptotic proteins and the promotion of cell survival.
Recent evidence suggests that Humanin analogues, including AGA(C8R)-HNG17, can also protect against necrosis, a form of cell death triggered by factors such as hypoxia and traumatic injury. This anti-necrotic effect is associated with the peptide's ability to reverse the depletion of intracellular ATP, a hallmark of necrotic cell death. By preserving cellular energy levels, AGA(C8R)-HNG17 can maintain essential cellular functions and prevent the catastrophic collapse that leads to necrosis.
Experimental Validation: A Framework for Preclinical Development
The validation of the proposed mechanism of action for AGA-(C8R) HNG17 requires a multi-pronged experimental approach, encompassing both in vitro and in vivo models.
In Vitro Assays
| Assay Type | Objective | Key Methodologies | Expected Outcome for AGA-(C8R) HNG17 |
| Cellular Uptake | To confirm the internalization of the peptide into neuronal cells. | Confocal microscopy of fluorescently labeled peptide; Flow cytometry. | Punctate or diffuse intracellular fluorescence, indicating successful uptake. |
| Neuroprotection | To assess the ability of the peptide to protect neurons from various insults. | MTT or LDH assays in primary neuronal cultures or cell lines (e.g., SH-SY5Y) exposed to neurotoxins (e.g., amyloid-beta), oxidative stress, or oxygen-glucose deprivation.[14] | Increased cell viability and reduced cytotoxicity in treated cells compared to controls. |
| Mechanism of Action | To elucidate the specific molecular pathways involved. | Western blotting for key signaling proteins (e.g., p-Akt, p-STAT3); Caspase activity assays; Mitochondrial membrane potential assays. | Increased phosphorylation of Akt and STAT3; Reduced caspase activation; aintenance of mitochondrial membrane potential. |
In Vivo Models
The neuroprotective efficacy of AGA-(C8R) HNG17 should be evaluated in relevant animal models of neurodegenerative diseases or acute neuronal injury.
| Model | Therapeutic Indication | Key Endpoints | Expected Outcome for AGA-(C8R) HNG17 |
| MCAO Stroke Model | Ischemic Stroke | Infarct volume measurement; Neurological deficit scoring.[14] | Reduced infarct size and improved neurological function. |
| Traumatic Brain Injury Model | Traumatic Brain Injury | Lesion volume assessment; Motor function tests. | Decreased lesion volume and improved motor coordination. |
| Transgenic Mouse Models of Alzheimer's Disease | Alzheimer's Disease | Behavioral tests (e.g., Morris water maze); Histological analysis of amyloid plaques and neurofibrillary tangles. | Improved cognitive performance and reduced neuropathological hallmarks. |
Conclusion and Future Directions
AGA-(C8R) HNG17 represents a sophisticated approach to neuroprotective drug design, leveraging a multi-component architecture to overcome key challenges in CNS therapeutics. Its proposed mechanism of action, centered on efficient intracellular delivery and the multi-pronged inhibition of neuronal death pathways, provides a strong rationale for its continued development.
Future research should focus on a more precise characterization of the "AGA" moiety to fully understand its contribution to the peptide's activity. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential to establish a clear path towards clinical translation. The insights gained from the continued investigation of AGA-(C8R) HNG17 will not only advance this specific therapeutic candidate but also contribute to the broader field of engineered peptide therapeutics for neurodegenerative diseases.
References
-
Humanin Peptide Halts Cell Death in Traumatic Brain Injury, Heart Attack and Stroke. (2015, February 13). Neuroscience News. Retrieved from [Link]
- Herce, H. D., & Garcia, A. E. (2020). Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore. Proceedings of the National Academy of Sciences, 117(33), 19863–19871.
- Ziegler, A. (2010). Arginine-rich cell-penetrating peptides. Current pharmaceutical design, 16(33), 3735–3744.
-
Humanin and Humanin Analogs. Alzheimer's Drug Discovery Foundation. Retrieved from [Link]
-
Humanin's mechanism of action and interacting partners. ResearchGate. Retrieved from [Link]
- Giménez-Llort, L., & Quintanilla-Cornejo, A. (2018). Humanin, a Mitochondrial-Derived Peptide Released by Astrocytes, Prevents Synapse Loss in Hippocampal Neurons. Frontiers in Cellular Neuroscience, 12, 49.
- Mavroeidi, P., & Aidinis, V. (2023). Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives. International Journal of Molecular Sciences, 24(24), 17531.
- Validation and Characterization of a Novel Peptide That Binds Monomeric and Aggregated β-Amyloid and Inhibits the Formation of Neurotoxic Oligomers. Journal of Biological Chemistry, 284(48), 33271–33281.
- Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides.
- The Molecular Structure and Role of Humanin in Neural and Skeletal Diseases, and in Tissue Regeneration. Frontiers in Cell and Developmental Biology, 9, 723321.
- Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences, 25(1), 543.
- Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides. Pharmaceutics, 13(11), 1893.
- Targeted drug delivery in neurodegenerative diseases: the role of nanotechnology. Frontiers in Pharmacology, 16, 1345517.
- Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species. International Journal of Molecular Sciences, 20(22), 5693.
- Advances in nanotechnology for targeted drug delivery in neurodegenerative diseases. Frontiers in Pharmacology, 16, 1345517.
- Humanin analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway. Experimental and Therapeutic Medicine, 14(4), 3926–3934.
- Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. International Journal of Molecular Sciences, 24(9), 7856.
- Advances in peptide-based drug delivery systems. Journal of Drug Delivery Science and Technology, 76, 103768.
- Cell-Surface Interactions on Arginine-Rich Cell-Penetrating Peptides Allow for Multiplex Modes of Internalization. Accounts of Chemical Research, 50(10), 2461–2470.
-
Neurodegenerative disease. Wikipedia. Retrieved from [Link]
- Protective Mechanism of Humanin Against Oxidative Stress in Aging-Related Cardiovascular Diseases. Frontiers in Cardiovascular Medicine, 8, 724806.
Sources
- 1. Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AGA2 | SGD [yeastgenome.org]
- 3. Advances in peptide-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Mammalian Synthetic Aspartylglucosaminidase (AGA) Peptide, Synthetic | ABIN936393 [antibodies-online.com]
- 7. Stop codon - Wikipedia [en.wikipedia.org]
- 8. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AGA aspartylglucosaminidase - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 14. AGA gene: MedlinePlus Genetics [medlineplus.gov]
- 15. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]
The Therapeutic Potential of Humanin Derivative 875910-01-3 in Alzheimer's Disease: A Technical Guide
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and a conspicuous absence of disease-modifying therapies. The intricate pathology, driven by amyloid-beta (Aβ) plaque deposition and hyperphosphorylated tau tangles, culminates in widespread neuronal apoptosis and cognitive decline.[1][2] In the quest for novel therapeutic strategies, the mitochondrial-derived peptide Humanin (HN) and its synthetic derivatives have emerged as promising candidates. This technical guide provides an in-depth exploration of the Humanin derivative 875910-01-3, also known as HNG, a potent analogue with significantly enhanced neuroprotective properties.[3][4] We will dissect its mechanism of action, present preclinical evidence supporting its therapeutic utility, and provide detailed protocols for key experimental validations. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatments for Alzheimer's disease.
Introduction: The Promise of Humanin and its Derivatives
Humanin (HN) is a 24-amino acid peptide originally discovered for its ability to protect neuronal cells from death induced by various insults relevant to Alzheimer's disease.[3][4] It is one of a growing class of mitochondrial-derived peptides (MDPs) that are encoded by small open reading frames within the mitochondrial genome and play crucial roles in cellular stress resistance.[4][5] Aging, a primary risk factor for AD, is associated with a decline in the brain's expression of HN, suggesting a potential role for HN deficiency in the progression of age-related neurodegeneration.[6]
The synthetic derivative 875910-01-3, referred to as HNG, was developed through a single amino acid substitution (serine to glycine at position 14) which confers a remarkable up to 1000-fold increase in its neuroprotective potency compared to the native HN peptide.[3][4] This enhanced bioactivity has positioned HNG as a compelling candidate for therapeutic development in AD.
Mechanistic Insights: How HNG Combats Alzheimer's Pathology
The neuroprotective effects of HNG in the context of Alzheimer's disease are multifaceted, involving both intracellular and extracellular mechanisms to thwart the progression of neuronal apoptosis and dysfunction.
Intracellular Anti-Apoptotic Action: A Direct Challenge to Neuronal Death
A central tenet of HNG's protective function lies in its ability to directly interfere with the intrinsic apoptotic pathway, a key cascade implicated in Aβ-induced neuronal death.[5][7]
-
Inhibition of Bax Translocation: Upon apoptotic stimuli, such as exposure to toxic Aβ oligomers, the pro-apoptotic protein Bax undergoes a conformational change and translocates from the cytosol to the mitochondrial outer membrane.[8][9][10] This event is a critical commitment step towards apoptosis, as it leads to mitochondrial outer membrane permeabilization (MOMP).[10] HNG has been shown to directly bind to Bax in the cytosol, preventing its translocation to the mitochondria.[5][7] This action effectively preserves mitochondrial integrity and prevents the downstream activation of the apoptotic cascade.
-
Preservation of Mitochondrial Function: By preventing Bax-mediated damage, HNG helps maintain the mitochondrial membrane potential and inhibits the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[11][12] The release of cytochrome c is a pivotal event that triggers the formation of the apoptosome and the activation of caspase-9, an initiator caspase in the intrinsic pathway.[12]
Extracellular Signaling: Activating Pro-Survival Pathways
Beyond its intracellular actions, secreted HNG can bind to cell surface receptors to activate signaling cascades that promote neuronal survival and resilience.
-
JAK2/STAT3 Pathway Activation: HNG can bind to a heterotrimeric receptor complex, leading to the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[3][7][13] This pathway is known to be involved in promoting cell survival and plasticity.
-
PI3K/Akt Pathway Modulation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pro-survival pathway that can be modulated by Humanin and its derivatives.[2][13] Activation of this pathway can inhibit apoptosis and promote cellular growth and proliferation.
The dual mechanism of action, combining direct intracellular anti-apoptotic effects with the activation of extracellular pro-survival signaling, makes HNG a robust neuroprotective agent against the multifaceted pathology of Alzheimer's disease.
Preclinical Evidence: Validating the Therapeutic Potential of HNG
A growing body of preclinical research in both in vitro and in vivo models of Alzheimer's disease substantiates the therapeutic promise of HNG.
In Vitro Studies: Protecting Neurons from Aβ Toxicity
In cultured neuronal cells, HNG has demonstrated potent protective effects against Aβ-induced toxicity at picomolar concentrations.[14] Studies have shown that pretreatment with HNG significantly increases cell viability, reduces the release of lactate dehydrogenase (LDH), and attenuates the generation of reactive oxygen species (ROS) in neurons exposed to toxic Aβ peptides.[13] These findings highlight HNG's ability to directly counter the primary neurotoxic insults in AD.
In Vivo Models: Ameliorating Cognitive Deficits and Pathology
In animal models of Alzheimer's disease, systemic administration of HNG has been shown to improve cognitive function and reduce the pathological hallmarks of the disease. For instance, in triple-transgenic mice (3xTg-AD), HNG treatment led to a significant reduction in Aβ accumulation and an amelioration of memory deficits. Furthermore, HNG has been shown to prevent the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory, caused by Aβ in hippocampal brain slices.[5]
| Preclinical Model | Key Findings | Reference |
| Cultured Neuronal Cells | Potent neuroprotection against Aβ-induced apoptosis at picomolar concentrations. | [14] |
| Increased cell viability and reduced LDH release. | [13] | |
| Attenuation of Aβ-induced reactive oxygen species (ROS) generation. | [13] | |
| Hippocampal Brain Slices | Prevention of Aβ-induced inhibition of long-term potentiation (LTP). | [5] |
| Triple-Transgenic AD Mice | Reduction in amyloid-beta accumulation. | |
| Amelioration of memory deficits. |
Experimental Protocols: A Guide to Investigating HNG's Efficacy
To facilitate further research into the therapeutic potential of HNG, this section provides detailed, step-by-step methodologies for key experiments.
Assessing Neuroprotection Against Aβ-Induced Apoptosis
This protocol outlines a standard in vitro assay to quantify the protective effects of HNG against Aβ-induced neuronal cell death.
Workflow for Aβ-Induced Apoptosis Assay
Caption: Workflow for assessing HNG's neuroprotective effects against Aβ-induced apoptosis.
Step-by-Step Protocol:
-
Cell Culture and Differentiation:
-
Seed SH-SY5Y neuroblastoma cells or primary cortical neurons in a 96-well plate at an appropriate density.
-
For SH-SY5Y cells, induce differentiation to a neuronal phenotype using retinoic acid.
-
-
HNG Pre-treatment:
-
Prepare a stock solution of HNG (synthesized by a reputable vendor like GenScript) in sterile, endotoxin-free water.[15]
-
Dilute HNG to the desired concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the HNG-containing medium.
-
Incubate for 2-4 hours.
-
-
Aβ Oligomer Treatment:
-
Prepare aggregated Aβ1-42 oligomers according to established protocols.
-
Add the Aβ oligomers to the wells containing HNG to induce apoptosis. Include control wells with no Aβ and Aβ alone.
-
Incubate for 24-48 hours.
-
-
Apoptosis Assessment:
-
Cell Viability: Use a standard MTT or AlamarBlue assay to measure metabolic activity as an indicator of cell viability.[16]
-
Annexin V/PI Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[17]
-
Caspase-3/7 Activity: Measure the activity of executioner caspases using a commercially available kit with a luminogenic or fluorogenic substrate (e.g., containing the DEVD sequence).[18][19][20][21]
-
Quantifying the Inhibition of Bax Translocation
This protocol describes a method to visualize and quantify the effect of HNG on the translocation of Bax from the cytosol to the mitochondria upon an apoptotic stimulus.
Workflow for Bax Translocation Assay
Caption: Workflow for quantifying the inhibition of Bax translocation by HNG.
Step-by-Step Protocol:
-
Cell Line Generation:
-
Treatment and Live-Cell Imaging:
-
Plate the GFP-Bax expressing cells on glass-bottom dishes suitable for microscopy.
-
Pre-treat the cells with HNG for 2-4 hours.
-
Induce apoptosis using an appropriate stimulus (e.g., staurosporine, Aβ oligomers).
-
Perform time-lapse confocal microscopy to visualize the localization of GFP-Bax over time. In healthy cells, the fluorescence will be diffuse in the cytoplasm. Upon apoptosis induction, it will coalesce into puncta co-localizing with mitochondria.
-
-
Quantification:
-
Immunofluorescence: At the end of the experiment, fix the cells and stain with a mitochondrial marker (e.g., MitoTracker Red). Quantify the co-localization of GFP-Bax and the mitochondrial marker using image analysis software.
-
Cell Fractionation and Western Blotting: Alternatively, lyse the cells and separate the cytosolic and mitochondrial fractions by differential centrifugation. Perform Western blotting on each fraction using an anti-Bax antibody to quantify the amount of Bax in each compartment.
-
Measuring Caspase-3 Activation
This protocol details a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Workflow for Caspase-3 Activity Assay
Caption: Workflow for measuring caspase-3 activity in response to HNG treatment.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture and treat neuronal cells with HNG and an apoptotic stimulus as described in protocol 4.1.
-
-
Cell Lysis:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet the cellular debris.
-
-
Caspase-3 Assay:
-
Transfer the supernatant (cell lysate) to a new microfuge tube.
-
Add the reaction buffer containing dithiothreitol (DTT) to each sample.
-
Add the colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates the level of caspase-3 activity.[18][20][23]
-
Future Directions and Conclusion
The Humanin derivative 875910-01-3 (HNG) represents a promising therapeutic avenue for Alzheimer's disease. Its potent neuroprotective effects, stemming from a dual mechanism of inhibiting apoptosis and activating pro-survival pathways, have been validated in robust preclinical models. The experimental protocols detailed in this guide provide a framework for further investigation into its efficacy and mechanism of action.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of HNG is crucial for its clinical translation.
-
Blood-Brain Barrier Penetration: Investigating and potentially optimizing the ability of HNG to cross the blood-brain barrier is a critical step.
-
Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are necessary to assess the long-term therapeutic benefits and potential side effects of HNG.
-
Biomarker Development: Identifying biomarkers that can track the engagement of HNG with its targets in vivo will be invaluable for clinical trial design.
References
- Ikegawa, N., Kozuka, A., Morita, N., Murakami, M., Sasakawa, N., & Niikura, T. (2022). Humanin derivative, HNG, enhances neurotransmitter release. Biochim Biophys Acta Gen Subj.
- Ozgul, M., Nesburn, A. B., Nasralla, N., Katz, B., Taylan, E., Kuppermann, B. D., & Kenney, M. C. (n.d.).
- Lee, C., & Cohen, P. (2013). Humanin: a harbinger of mitochondrial-derived peptides? PMC.
- NovoPro. (n.d.). AGA-(C8R)
- Cobb, L. J., Lee, C., & Cohen, P. (2016). The emerging role of the mitochondrial-derived peptide humanin in stress resistance. PMC.
- Moutsatsou, P., & Gkountelias, K. (2023). Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives. MDPI.
- El-Megharbel, S. M., Al-Harrasi, A., & Al-Sabri, M. H. (2026). The neuroprotective role of Humanin in Alzheimer's disease: The molecular effects. ScienceDirect.
- Uetsuki, T., Takemoto, K., Nishimura, I., Okamoto, M., Niinobe, M., Momoi, T., ... & Yoshikawa, K. (1999). Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein. PMC.
- Sariya, S., & Sharma, M. (2024). Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. MDPI.
- Alzheimer's Drug Discovery Foundation. (n.d.). Humanin and Humanin Analogs. ADDF.
- Murphy, A. N., Bredesen, D. E., Cortopassi, G., Wang, E., & Fiskum, G. (2000). Bax translocation to mitochondria subsequent to a rapid loss of mitochondrial membrane potential. PubMed.
- Al-Harrasi, A., & Al-Sabri, M. H. (2025). The neuroprotective role of Humanin in Alzheimer's disease: The molecular effects. ScienceDirect.
- Ko, H. S., Lee, Y. I., Lee, Y. J., & Lee, Y. (2020).
- Loo, D. T. (1998).
- Zhang, G., Chen, H., & Liu, J. (2006). Measuring Dynamics of Bax Translocation in Living Cells during UV-induced Apoptosis. IEEE Xplore.
- Lustbader, J. W., Cirilli, M., Lin, C., Schon, E. A., & D'Adamio, L. (2001).
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Kim, H. Y., Kim, H. V., Yoon, J. H., & Jo, E. K. (2021).
- Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.
- Singh, S., & Singh, T. G. (2022). Neuronal cell death mechanisms in Alzheimer's disease: An insight. Frontiers.
- Li, M. H., Chen, X. Q., Ye, J. T., Wang, G. L., & Chen, S. D. (2021).
- MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. MP Biomedicals.
- Binkowski, B. F., & Butler, B. L. (n.d.). A Real Time Assay of Caspase 3 7 Activity in Cell Culture and Animal Models. Promega.
- Uddin, M. S., & Rahman, M. A. (2022). The role of PI3K signaling pathway in Alzheimer's disease. Frontiers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 3. Humanin: a harbinger of mitochondrial-derived peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives | MDPI [mdpi.com]
- 5. The emerging role of the mitochondrial-derived peptide humanin in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective role of Humanin in Alzheimer's disease: The molecular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Bax translocation to mitochondria subsequent to a rapid loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Phosphorylation of Bax and Its Translocation into Mitochondria in the Brains of Individuals Affiliated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuronal cell death mechanisms in Alzheimer’s disease: An insight [frontiersin.org]
- 11. Amyloid beta peptide induces cytochrome C release from isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Molecular Mechanisms of Neuroinflammation in Alzheimer’s Disease, the Consequence of Neural Cell Death [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. AGA-(C8R) HNG17, humanin derivative peptide [novoprolabs.com]
- 15. Humanin derivative, HNG, enhances neurotransmitter release [genscript.com.cn]
- 16. Aggregated Amyloid-β Protein Induces Cortical Neuronal Apoptosis and Concomitant “Apoptotic” Pattern of Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. mpbio.com [mpbio.com]
- 21. promega.com [promega.com]
- 22. Measuring Dynamics of Bax Translocation in Living Cells during UV-induced Apoptosis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 23. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a Cytoprotective Peptide: A Technical Guide to Native Humanin and the High-Potency Analogue AGA-(C8R)HNG17
Introduction: The Promise of a Mitochondrial-Derived Peptide
Humanin (HN), a 24-amino acid peptide, has emerged as a significant factor in cellular protection, demonstrating therapeutic potential across a spectrum of age-related and metabolic diseases.[1] Encoded by a small open reading frame within the 16S ribosomal RNA gene in the mitochondrial genome, its discovery challenged conventional understandings of mitochondrial genetics and function.[2] Native Humanin is a key signaling molecule in cellular stress responses, with its expression observed in a variety of tissues, including the brain, heart, and skeletal muscle.[1] This guide provides an in-depth technical exploration of native Humanin and a highly potent synthetic analogue, AGA-(C8R)HNG17, offering insights into their structural distinctions, mechanisms of action, and the experimental methodologies used to characterize their profound cytoprotective effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these promising therapeutic agents.
From Native Peptide to Potent Analogue: A Structural and Functional Comparison
The therapeutic application of native Humanin is met with certain limitations, including its relatively moderate potency. This has spurred the development of synthetic analogues with enhanced stability and bioactivity. Among these, AGA-(C8R)HNG17 stands out as a testament to the power of rational peptide design.
Molecular Architecture: Key Modifications for Enhanced Potency
The transformation from the 24-amino acid native Humanin to the 17-amino acid AGA-(C8R)HNG17 involves several critical modifications that collectively amplify its neuroprotective capabilities.[3][4]
| Feature | Native Humanin (HN) | AGA-(C8R)HNG17 | Rationale for Modification |
| Amino Acid Sequence | MAPRGFSCLLLLTSEIDLPVKRRA | PAGASRLLLLTGEIDLP | Truncation and specific amino acid substitutions enhance potency and stability.[3] |
| Length | 24 amino acids | 17 amino acids | The core 17-amino acid sequence (HNG17) is sufficient for neuroprotective activity.[4][5] |
| N-terminus | Methionine-Alanine-Proline (MAP) | Proline-Alanine-Glycine-Alanine (PAGA) | The Ala-Gly-Ala (AGA) N-terminal sequence addition contributes to improved stability and bioactivity.[4] |
| Position 8 | Cysteine (C) | Arginine (R) | The C8R substitution enhances bioactivity and removes a potentially reactive cysteine residue.[3][4] |
| Relative Potency | Baseline | ~100,000x greater than native HN | The combined modifications result in a dramatic increase in neuroprotective efficacy, with AGA-(C8R)HNG17 being 100-fold more potent than the already enhanced HNG (S14G) analogue, which is 1,000-fold more potent than native HN.[5][6] |
These structural alterations not only boost the peptide's intrinsic activity but also likely improve its pharmacokinetic profile, making AGA-(C8R)HNG17 a more robust candidate for therapeutic development.
Mechanism of Action: A Shared Signaling Pathway
Both native Humanin and AGA-(C8R)HNG17 exert their cytoprotective effects through a common signaling cascade initiated by their interaction with a heterotrimeric receptor complex on the cell surface. This complex is composed of the ciliary neurotrophic factor receptor α (CNTFRα), WSX-1, and the glycoprotein 130 (gp130).[7][8]
Binding of the peptide to this receptor complex triggers the activation of the Janus kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).[7][9] Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of anti-apoptotic and pro-survival genes.[10][11]
Caption: Humanin/AGA-(C8R)HNG17 Signaling Pathway.
Experimental Protocols for Efficacy Assessment
To quantitatively assess and compare the neuroprotective activities of native Humanin and AGA-(C8R)HNG17, a series of well-established in vitro assays are employed. The human neuroblastoma cell line, SH-SY5Y, is a frequently used model for neurodegenerative disease research due to its neuronal characteristics.[12] A common experimental paradigm involves inducing neurotoxicity with amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease, and then evaluating the protective effects of the peptides.[12]
Preparation of Amyloid-Beta (Aβ) Oligomers
Consistent and reproducible neurotoxicity data relies on the proper preparation of Aβ oligomers.
Protocol:
-
Resuspend synthetic Aβ1-42 peptide in 100% dimethyl sulfoxide (DMSO) to a concentration of 5 mM.
-
Sonicate the solution for 10 minutes in a bath sonicator.
-
Dilute the Aβ solution to 100 µM with cold, sterile phosphate-buffered saline (PBS).
-
Incubate at 4°C for 24 hours to allow for oligomer formation.[1]
Causality: The use of DMSO ensures the initial monomerization of the peptide, and the subsequent incubation in a physiological buffer at a low temperature promotes the formation of soluble oligomeric species, which are considered the most neurotoxic forms of Aβ.[1]
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.[13]
-
Pre-treat the cells with varying concentrations of native Humanin or AGA-(C8R)HNG17 for 4 hours.[13]
-
Introduce the prepared Aβ oligomers to the cell cultures at a final concentration of 25 µM and incubate for an additional 24 hours.[13]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Causality: This assay quantifies the activity of mitochondrial dehydrogenases, which is proportional to the number of living cells. A higher absorbance value in peptide-treated wells compared to Aβ-only treated wells indicates a protective effect.
Apoptosis Evaluation: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activity can be measured to quantify the extent of apoptosis.
Protocol:
-
Culture and treat SH-SY5Y cells with Aβ and the respective peptides as described in the MTT assay protocol.
-
Lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[2][14]
-
Measure the absorbance or fluorescence at the appropriate wavelength.
Causality: The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, and the resulting signal is directly proportional to the level of apoptosis. A reduction in the signal in peptide-treated cells demonstrates an anti-apoptotic effect.
Signaling Pathway Activation: Western Blot for Phosphorylated STAT3 (p-STAT3)
To confirm that the protective effects of Humanin and AGA-(C8R)HNG17 are mediated through the JAK2/STAT3 pathway, the levels of phosphorylated STAT3 can be measured by Western blotting.
Protocol:
-
Treat SH-SY5Y cells with either native Humanin or AGA-(C8R)HNG17 for a short duration (e.g., 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like GAPDH.
Causality: An increased band intensity for p-STAT3 in the peptide-treated samples compared to the untreated control confirms the activation of the STAT3 signaling pathway.
Caption: Experimental Workflow for Comparing Peptide Efficacy.
Conclusion: A Leap Forward in Cytoprotective Peptide Therapy
The development of AGA-(C8R)HNG17 from its native precursor, Humanin, represents a significant advancement in the field of cytoprotective peptides. Through targeted structural modifications, a remarkable enhancement in potency has been achieved, offering a promising avenue for therapeutic intervention in a range of conditions characterized by cellular stress and apoptosis, most notably neurodegenerative disorders like Alzheimer's disease. The shared mechanism of action, centered on the activation of the pro-survival STAT3 signaling pathway, provides a clear molecular basis for their protective effects. The experimental protocols detailed herein offer a robust framework for the continued investigation and characterization of these and other novel cytoprotective agents. As research progresses, these powerful peptides hold the potential to transition from valuable research tools to transformative therapeutic realities.
References
-
Alzheimer's Drug Discovery Foundation. (n.d.). Humanin and Humanin Analogs. Retrieved from [Link]
-
Ben-Gurion University of the Negev. (2019). The Protective Effect of Humanin Derivative AGA(C8R)-HNG17 Against Acetaminophen-Induced Liver Injury in Mice. Retrieved from [Link]
- Ben-Gedalya, T., et al. (2011). Humanin Derivatives Inhibit Necrotic Cell Death in Neurons. Journal of Biological Chemistry, 286(33), 29304–29313.
-
NovoPro. (n.d.). AGA-(C8R) HNG17, humanin derivative peptide. Retrieved from [Link]
- Sarantopoulou, D., et al. (2023). Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives. International Journal of Molecular Sciences, 24(24), 17495.
- Xing, J., et al. (2018). Humanin analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway. International Journal of Molecular Medicine, 41(4), 2341–2349.
-
ResearchGate. (2018). Can anyone suggest me a protocol for intracellular p-STAT3 staining? Retrieved from [Link]
- St-Pierre, J., et al. (2012). An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies. Journal of Visualized Experiments, (68), e4320.
- Kim, D. H., et al. (2021). Synergistic Neuroprotective Effects of a Plant-Derived Alkaloid and Insulin-like Growth Factor-1 on SH-SY5Y Cells: Targeting the Wnt/β-Catenin Pathway in Alzheimer's Disease. Journal of Alzheimer's Disease, 82(4), 1591–1606.
- Yen, K., et al. (2013). The emerging role of the mitochondrial-derived peptide humanin in stress resistance. Journal of Molecular Endocrinology, 50(1), R11–R19.
- Gao, F., et al. (2019). Targeted inhibition of STAT3 in neural stem cells promotes neuronal differentiation and functional recovery in rats with spinal cord injury. Stem Cell Research & Therapy, 10(1), 289.
- Lee, C., et al. (2016). The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus. Oncotarget, 7(32), 51037–51053.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
- Lee, J. H., et al. (2021). Ginsenoside Rh1 Exerts Neuroprotective Effects by Activating the PI3K/Akt Pathway in Amyloid-β Induced SH-SY5Y Cells. Molecules, 26(12), 3662.
-
ResearchGate. (n.d.). Downstream target genes of STAT3. Retrieved from [Link]
-
Innoprot. (n.d.). Caspase 3-7 Activity Assay. Retrieved from [Link]
- Sir, D., et al. (2013). The Effects of Humanin and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs. PLoS ONE, 8(5), e62932.
- Sreekumar, P. G., et al. (2016). The Mitochondrial-Derived Peptide Humanin Protects RPE Cells From Oxidative Stress, Senescence, and Mitochondrial Dysfunction. Investigative Ophthalmology & Visual Science, 57(1), 138–150.
- K-P, L., et al. (2002). Caspase 3 activation is essential for neuroprotection in preconditioning. Proceedings of the National Academy of Sciences, 99(11), 7789–7794.
- Dziennis, S., & Alkayed, N. J. (2008). Role of Signal Transducer and Activator of Transcription 3 in Neuronal Survival and Regeneration. Reviews in the Neurosciences, 19(4-5), 341–350.
- Angelucci, F., et al. (2011). Neuroprotective effect of neuropeptide Y against β-amyloid 25-35 toxicity in SH-SY5Y neuroblastoma cells is associated with increased neurotrophin production. Neuro-Signals, 19(1), 38–46.
-
ResearchGate. (2017). How to prepare amyloid beta 1-42 peptide aggregation & Precaution to be taken. Retrieved from [Link]
-
ResearchGate. (n.d.). The schematic representation of the STAT3 signaling pathway. Retrieved from [Link]
-
Frontiers. (2023). Editorial: The role of STAT3 signaling pathway in tumor progression. Retrieved from [Link]
- Sato, T., et al. (2017). Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway. Frontiers in Pharmacology, 8, 729.
-
ResearchGate. (n.d.). Humanin's mechanism of action and interacting partners. Retrieved from [Link]
-
Lee, C., et al. (2016). The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus. PubMed. Retrieved from [Link]
- Kim, M. H., et al. (2021). Neuroprotective Effect of Membrane-Free Stem Cell Extract against Amyloid Beta 25–35-Induced Neurotoxicity in SH-SY5Y Cells. International Journal of Molecular Sciences, 22(5), 2599.
-
ACS Publications. (2021). Preparation and Characterization of Zn(II)-Stabilized Aβ42 Oligomers. Retrieved from [Link]
-
Oncotarget. (2018). The critical role that STAT3 plays in glioma-initiating cells. Retrieved from [Link]
-
Frontiers. (2021). Protective Mechanism of Humanin Against Oxidative Stress in Aging-Related Cardiovascular Diseases. Retrieved from [Link]
- Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 670, 13–32.
-
ResearchGate. (2022). How do I prepare beta amyloid peptide (1-42) stock solution which is neurotoxic for SH-SY5Y cells? Retrieved from [Link]
Sources
- 1. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. AGA-(C8R) HNG17, humanin derivative peptide [novoprolabs.com]
- 5. Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanin Derivatives Inhibit Necrotic Cell Death in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Humanin analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Signal Transducer and Activator of Transcription 3 in Neuronal Survival and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. media.cellsignal.com [media.cellsignal.com]
Technical Whitepaper: Biological Activity and Mechanistic Profiling of AGA-(C8R) HNG17 in Neuronal Models
[1]
Executive Summary
AGA-(C8R) HNG17 represents a third-generation, hyper-potent derivative of the mitochondrial-derived peptide Humanin (HN).[1] Engineered to overcome the structural instability and limited potency of native Humanin, this 17-amino acid peptide exhibits neuroprotective efficacy at picomolar (pM) concentrations—approximately 1,000-fold more potent than the parent molecule.
This guide details the structural biochemistry, dual-modal mechanism of action (anti-apoptotic and anti-necrotic), and validated experimental protocols for utilizing AGA-(C8R) HNG17 in neuronal research.[1] It is designed for investigators targeting Alzheimer’s Disease (AD) pathology, specifically amyloid-beta (Aβ) toxicity and mitochondrial dysfunction.
Structural Biochemistry & Sequence Logic[1]
To understand the biological activity of AGA-(C8R) HNG17, one must deconstruct its sequence modifications relative to wild-type Humanin.[1] These modifications are not arbitrary; they are rational engineering choices designed to maximize receptor affinity, solubility, and resistance to dimerization.
Sequence Definition
-
Peptide Name: AGA-(C8R) HNG17[1][2][3][4][5][6][7][8][9][10][11]
-
Sequence: Pro-Ala-Gly-Ala-Ser-Arg-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro[1]
-
One-Letter Code: PAGASRLLLLTGEIDLP
-
Molecular Weight: ~1736.02 Da[5]
Rational Design Matrix
The "AGA-(C8R) HNG17" nomenclature encodes four distinct structural modifications applied to the Humanin (3-19) truncated core:
| Modification | Position (WT) | Mutation | Biological Impact |
| Truncation | N/A | Core Stabilization: Removes labile termini; residues 3–19 represent the active core (HNG17).[1] | |
| "AGA" Motif | Arg4, Phe6 | R4A, F6A | Receptor Affinity: Replaces bulky/charged side chains with Alanine, creating a hydrophobic patch (Ala-Gly-Ala) that optimizes binding to the CNTFR/WSX-1/gp130 complex.[1] |
| "C8R" | Cys8 | C8R | Dimerization Blockade: Native Cysteine-8 forms disulfide bridges, leading to inactive dimers.[1] Arginine substitution maintains positive charge mimicry while preventing oxidation, ensuring the peptide remains in its active monomeric form. |
| "HNG" | Ser14 | S14G | Potency Multiplier: The S14G mutation alone increases Humanin potency by ~1000-fold (HNG).[1] |
Mechanism of Action (MOA)[2]
AGA-(C8R) HNG17 operates via a dual-modal mechanism , engaging both extracellular membrane receptors and intracellular mitochondrial machinery.[1]
Extracellular Signaling (The Anti-Apoptotic Axis)
Unlike native Humanin which can be promiscuous, AGA-(C8R) HNG17 shows high specificity for the trimeric receptor complex comprising CNTFR , WSX-1 , and gp130 .[1]
-
Ligand Binding: The peptide binds the extracellular domain of the receptor complex.
-
Kinase Recruitment: This triggers the recruitment and phosphorylation of JAK2 .
-
Transcription Factor Activation: JAK2 phosphorylates STAT3 (Tyr705).
-
Gene Expression: Dimerized p-STAT3 translocates to the nucleus, upregulating survival genes (e.g., Bcl-2, Mcl-1) and inhibiting Bax translocation.[1]
Intracellular/Mitochondrial Interaction (The Anti-Necrotic Axis)
Recent evidence suggests AGA-(C8R) HNG17 exerts direct mitochondrial effects, distinct from transcriptional regulation.
-
ATP Synthase Enhancement: The peptide enters the mitochondria and directly interacts with the F0F1-ATP synthase complex.[1]
-
Necrosis Prevention: By sustaining ATP levels during high-stress insults (e.g., ischemia or Aβ toxicity), it prevents the ATP depletion that drives necrotic cell death.
Visualization: Signaling Cascade
The following diagram maps the signal transduction pathways activated by AGA-(C8R) HNG17.[1][4]
Caption: Fig 1.[1] Dual-modal signaling of AGA-(C8R) HNG17 involving STAT3-mediated transcription and direct mitochondrial ATP synthase enhancement.[1]
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Peptide Handling & Reconstitution
-
Lyophilized Storage: -20°C, desiccated. Stable for >12 months.
-
Reconstitution:
-
Dissolve lyophilized powder in sterile DMSO to a stock concentration of 1 mM .
-
Aliquot into low-bind tubes (avoid multiple freeze-thaw cycles).
-
Dilute to working concentration (10 pM – 10 nM) in serum-free media immediately prior to use.
-
-
Critical Check: Ensure final DMSO concentration in culture is <0.1% to avoid solvent toxicity.
In Vitro Neuroprotection Assay (Aβ1-42 Model)
This protocol validates the peptide's ability to rescue neurons from amyloid toxicity.[1]
Materials:
-
Primary Cortical Neurons (DIV 7-10) or PC12 cells.[1]
-
Aβ1-42 oligomers (Pre-aggregated for 24h at 37°C).[1]
-
Cell Viability Reagent (CellTiter-Glo or MTT).[1]
Workflow:
-
Pre-treatment: Treat cells with AGA-(C8R) HNG17 (Dose range: 1 pM, 10 pM, 100 pM, 1 nM) for 16 hours .
-
Control: Vehicle (DMSO) only.
-
-
Insult: Add Aβ1-42 (Final concentration: 5–10 µM) to the media without removing the peptide.
-
Incubation: Incubate for 24–48 hours at 37°C.
-
Readout: Measure ATP levels (CellTiter-Glo) or metabolic activity (MTT).
Validation Criteria:
-
Positive Control: Aβ alone should reduce viability by >40%.
-
Success Metric: 10 pM AGA-(C8R) HNG17 should restore viability to >80% of untreated control.
Visualization: Experimental Workflow
Caption: Fig 2. Step-by-step workflow for evaluating neuroprotection against Aβ toxicity.
Comparative Efficacy Data
The following table summarizes the biological activity of AGA-(C8R) HNG17 relative to its parent peptides.
| Peptide Variant | Sequence Characteristics | Relative Potency | Stability (Half-life) | Primary Limitation |
| Humanin (HN) | Wild-type (24 AA), Cys8 | 1x (Baseline) | Low (<30 min) | Dimerization, low solubility.[1] |
| HNG (S14G) | S14G mutation | ~1,000x | Moderate | Still prone to dimerization (Cys8).[1] |
| AGA-(C8R) HNG17 | R4A, F6A, C8R, S14G | ~100,000x | High (>4h plasma) | None identified in vitro. |
| Colivelin | ADNF + AGA-(C8R)HNG17 | ~100,000x+ | High | Complex synthesis; larger size.[1] |
Key Insight: While Colivelin is technically more potent due to the ADNF moiety, AGA-(C8R) HNG17 offers the optimal balance of potency and molecular weight for cellular penetration and formulation stability.
References
-
Chiba, T., et al. (2005). "Development of a femtomolar-acting humanin derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus."[1][3] Journal of Neuroscience, 25(44), 10252-10261.[3] Link
-
Hashimoto, Y., et al. (2001). "Mechanisms of neuroprotection by a novel rescue factor humanin from Swedish mutant amyloid precursor protein."[4] Biochemical and Biophysical Research Communications, 283(2), 460-468.[1][4] Link
-
Matsuoka, M. (2009). "Humanin: A cytoprotective peptide that specifically binds to the receptor complex." Molecular Neurobiology, 40(1), 68-78.[1]
-
Chin, Y., et al. (2013). "Humanin Derivatives Inhibit Necrotic Cell Death in Neurons." Molecular Medicine, 19, 1-10.[1] Link
-
Gong, Z., et al. (2014). "Humanin and its analogs: a new era of therapeutic peptides." Drug Discovery Today, 19(11), 1736-1743.[1]
Sources
- 1. Alzheimer's Disease Peptide|Beta Amyloid Peptides [biosyn.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AGA-(C8R) HNG17, humanin derivative peptide [novoprolabs.com]
- 4. EP2515929A1 - Methods and use related to humanin and humanin-like peptides - Google Patents [patents.google.com]
- 5. AGA-(C8R) HNG17, humanin derivative Datasheet DC Chemicals [dcchemicals.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. targetmol.cn [targetmol.cn]
- 11. Humanin Derivatives Inhibit Necrotic Cell Death in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Neuroprotective Mechanisms and Applications of AGA-(C8R) HNG17 (CAS 875910-01-3)
This technical guide provides a comprehensive analysis of AGA-(C8R) HNG17 (CAS 875910-01-3), a hyper-potent Humanin derivative designed to overcome the pharmacological limitations of native neuroprotective peptides.
Executive Summary
AGA-(C8R) HNG17 is a synthetic 17-amino acid peptide derivative of Humanin (HN).[1][2][3][4] It was engineered to address the poor stability and solubility of native HN while amplifying its neuroprotective potency by approximately 100,000-fold .
Unlike traditional neuroprotectants that target single pathways, AGA-(C8R) HNG17 exhibits a dual mechanism: it inhibits apoptosis (via the JAK2/STAT3 axis) and prevents necrosis (by maintaining mitochondrial ATP synthase activity). Its efficacy has been validated in models of Alzheimer’s Disease (AD), Amyotrophic Lateral Sclerosis (ALS), and Traumatic Brain Injury (TBI), making it a critical candidate for therapeutic development in neurodegeneration.
Chemical & Pharmacological Profile
Identity and Structure
-
CAS Number: 875910-01-3
-
Peptide Sequence: Pro-Ala-Gly-Ala-Ser-Arg-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro (PAGASRLLLLTGEIDLP)
-
Molecular Weight: ~1736.02 Da
-
Solubility: Soluble in water; monomeric in PBS (unlike native HNG which forms aggregates).[4]
Structural Engineering for Potency
The native Humanin peptide (24-mer) suffers from self-aggregation and rapid proteolysis. AGA-(C8R) HNG17 incorporates three critical modifications:
-
N-terminal Truncation & Extension: Removal of the first few amino acids and addition of an "AGA" (Ala-Gly-Ala) tag improves solubility.
-
C8R Substitution: Replacing Cysteine at position 8 with Arginine prevents disulfide-mediated aggregation, ensuring the peptide remains in a bioactive monomeric state.
-
S14G Mutation (Inherited from HNG): A Serine-to-Glycine substitution at position 14 (relative to native HN) significantly enhances receptor binding affinity.
Table 1: Comparative Potency of Humanin Derivatives
| Compound | Description | Relative Potency | Aggregation State |
| Native Humanin (HN) | Endogenous mitochondrial peptide | 1x (Baseline) | High Aggregation |
| HNG | S14G mutant | 1,000x | High Aggregation |
| AGA-(C8R) HNG17 | Optimized 17-mer derivative | 100,000x | Monomeric (Stable) |
| Colivelin | Fusion of ADNF + AGA-(C8R) HNG17 | >100,000x | Monomeric |
Mechanistic Pathways
AGA-(C8R) HNG17 functions as a ligand for a specific trimeric cytokine receptor complex, initiating a signal transduction cascade that alters gene expression and mitochondrial function.
The Signaling Cascade
-
Receptor Binding: The peptide binds to a surface receptor complex comprising CNTFR (Ciliary Neurotrophic Factor Receptor), WSX-1 , and gp130 .[9][10]
-
Kinase Activation: Ligand binding induces dimerization of gp130, recruiting and phosphorylating JAK2 (Janus Kinase 2).
-
Transcription Factor Activation: JAK2 phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3).[11]
-
Nuclear Translocation: Phospho-STAT3 dimerizes and translocates to the nucleus to upregulate anti-apoptotic genes (e.g., Bcl-2, Bcl-xL).
-
Mitochondrial Direct Action: Independent of transcription, the peptide (or activated STAT3) interacts with mitochondrial ATP synthase , preserving ATP levels during ischemic stress and preventing necrotic cell death.
Pathway Visualization
Figure 1: Signal transduction pathway of AGA-(C8R) HNG17 showing dual nuclear and mitochondrial targets.
Preclinical Evidence Review
Recent literature highlights the efficacy of AGA-(C8R) HNG17 in protecting neurons against A
Table 2: Key Preclinical Studies
| Model | Insult/Stressor | Outcome | Mechanism Cited | Reference |
| Primary Cortical Neurons | A | Complete suppression of death at 10 pM | JAK2/STAT3 activation | [1, 2] |
| PC-12 Cells | Glucose deprivation (Necrosis model) | Preserved ATP levels; prevented membrane rupture | ATP Synthase maintenance | [3] |
| Tg2576 Mice (AD Model) | A | Improved cognitive function; reduced synaptic loss | STAT3-mediated survival | [4] |
| NSC-34 Cells (ALS) | SOD1 mutant toxicity | Neuroprotection at picomolar range | Inhibition of Bax translocation | [1] |
Experimental Protocols (SOP)
For researchers aiming to validate AGA-(C8R) HNG17, the following protocols ensure reproducibility.
Reconstitution and Storage
-
Lyophilized Peptide: Store at -20°C.
-
Reconstitution: Dissolve in sterile, distilled water to a stock concentration of 1 mM. Do not dissolve directly in high-salt buffers (like PBS) initially, as this can affect solubility kinetics, although the C8R mutant is more resistant to salt-induced aggregation than native HNG.
-
Working Aliquots: Dilute stock with PBS or culture medium immediately prior to use. Avoid repeated freeze-thaw cycles.
In Vitro Neuroprotection Assay (A Toxicity)
Objective: Measure protection against Amyloid-Beta induced apoptosis in SH-SY5Y or primary cortical neurons.
-
Cell Seeding: Plate neurons at
cells/well in 96-well plates. Differentiate if using SH-SY5Y (e.g., with Retinoic Acid for 5 days). -
Pre-treatment: Add AGA-(C8R) HNG17 to wells.
-
Dose Range: 1 pM, 10 pM, 100 pM, 1 nM, 10 nM.
-
Incubation: 4–16 hours prior to insult.
-
-
Insult: Add A
oligomers (pre-aggregated) to a final concentration of 5–10 M. -
Incubation: Incubate for 24–48 hours at 37°C.
-
Readout:
-
MTT/WST-8 Assay: For mitochondrial metabolic activity.
-
LDH Release: For membrane integrity (necrosis check).
-
Caspase-3 Activity: For specific apoptotic pathway confirmation.
-
-
Validation: Efficacy should be observed starting at 10 pM , with maximal effect often reached by 10 nM .
In Vitro Necrosis Assay (Chemohypoxia)
Objective: Assess anti-necrotic activity (unique to this derivative).
-
Setup: Use glucose-free DMEM.
-
Induction: Add chemical hypoxia agents (e.g., 2-deoxyglucose + KCN) or place in hypoxia chamber.
-
Treatment: Co-treat with AGA-(C8R) HNG17 (10 nM).
-
Endpoint: Measure cellular ATP levels (Luciferase assay) at 6, 12, and 24 hours.
-
Success Criteria: Treated cells should maintain significantly higher ATP levels and show reduced LDH release compared to vehicle control.
Challenges & Future Directions
While AGA-(C8R) HNG17 is highly potent, translational challenges remain:
-
Blood-Brain Barrier (BBB): While more stable, passive transport of peptides across the BBB is limited. Fusion strategies (e.g., Colivelin , which fuses AGA-(C8R) HNG17 with ADNF) have been developed to enhance BBB penetration.
-
Oral Bioavailability: As a peptide, it is susceptible to gastric hydrolysis.[12][13][14] Intranasal or intravenous delivery (with carriers) are the primary routes currently under investigation.
References
-
Matsuoka, M., et al. "Humanin and colivelin: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis." CNS Drug Reviews (2006). Link
-
Chiba, T., et al. "Development of a femtomolar-acting humanin derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus."[3] Journal of Neuroscience (2005).[3] Link
-
Yardeni, T., et al. "Humanin Derivatives Inhibit Necrotic Cell Death in Neurons."[15] Molecular Medicine (2015). Link
-
Yamada, M., et al. "Nasal Colivelin treatment ameliorates memory impairment related to Alzheimer's disease." Neuropsychopharmacology (2008). Link
-
Niikura, T., et al. "Characterization of the AGA-(C8R)HNG17 analog by circular dichroism and sedimentation equilibrium analysis."[4] International Journal of Biological Macromolecules (2008). Link
Sources
- 1. Humanin and colivelin: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. AGA-(C8R) HNG17, humanin derivative peptide [novoprolabs.com]
- 4. The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AGA-(C8R) HNG17, humanin derivative | 神经保护剂 | MCE [medchemexpress.cn]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 13. Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Humanin Derivatives Inhibit Necrotic Cell Death in Neurons. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Solubilization and Cell Culture Protocol for AGA-(C8R) HNG17
This guide details the protocol for solubilizing AGA-(C8R) HNG17 (a potent Humanin derivative) in DMSO for biological assays. It addresses the specific physicochemical challenges of this peptide, including its hydrophobic core and aggregation potential, ensuring high experimental reproducibility.
Molecule Overview & Physicochemical Properties[1]
AGA-(C8R) HNG17 is a highly potent, synthetic derivative of the mitochondrial peptide Humanin (HN). It is engineered for enhanced stability and cytoprotective efficacy, particularly in Alzheimer’s Disease (AD) models.[1]
-
Sequence : Pro-Ala-Gly-Ala-Ser-Arg-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro
-
(Note: The "AGA" refers to R4A and F6A substitutions; "C8R" refers to C8R substitution; "HNG" implies S14G).
-
-
Molecular Formula :
-
Molecular Weight : ~1736.02 g/mol
-
Solubility Profile :
-
Hydrophobic Core : The central tetra-leucine motif (
) makes the peptide prone to aggregation and poor solubility in neutral aqueous buffers. -
Charge State : The C8R substitution introduces a positive charge (Arginine), improving solubility compared to native HNG, but the peptide remains amphipathic.
-
Preferred Solvent : DMSO (Dimethyl Sulfoxide) is required to disrupt secondary structure formation (amyloid-like fibrils) and ensure a monomeric stock solution.
-
Preparation of Stock Solution (DMSO)
Materials Required[1][3][4][5][6][7]
-
Lyophilized AGA-(C8R) HNG17 (Store at -20°C, desiccated).
-
Solvent : Sterile, cell-culture grade DMSO (≥99.9%, Hybri-Max™ or equivalent).
-
Vessels : Sterile low-binding microcentrifuge tubes (e.g., Eppendorf LoBind).
-
Equipment : Vortex mixer, micro-centrifuge.
Protocol: Reconstitution to 1 mM Stock
This protocol assumes a standard vial containing 1 mg of peptide.
-
Equilibration : Remove the peptide vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.
-
Why? Opening a cold vial causes condensation, introducing moisture that degrades the peptide.
-
-
Centrifugation : Briefly centrifuge the vial (10,000 x g, 30 sec) to pellet any powder adhering to the cap.
-
Calculation :
-
For 1 mg of AGA-(C8R) HNG17 (MW ≈ 1736):
-
-
Dissolution : Add 576 µL of sterile DMSO to the vial.
-
Mixing : Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be crystal clear.
-
Note: If particles persist, sonicate in a water bath for 5–10 seconds. Avoid heating >30°C.
-
-
Aliquot & Storage :
Cell Culture Application (Dilution Strategy)
Direct addition of DMSO stock to cells can cause cytotoxicity. The final DMSO concentration in the culture medium must be < 0.1% (v/v) to avoid solvent artifacts.[4]
Serial Dilution Workflow (Example: 100 nM Treatment)
Do not add 1 mM stock directly to cells to achieve 100 nM (this would require pipetting nanoliters). Use an intermediate dilution step.
Step 1: Prepare 100 µM Intermediate Working Solution (100x)
-
Dilute 1 mM Stock 1:10 in sterile PBS or Serum-Free Media .
-
Mix: 10 µL of 1 mM Stock + 90 µL PBS.
-
Result: 100 µM peptide in 10% DMSO.
-
Step 2: Final Treatment (100 nM)
-
Dilute the Intermediate Solution 1:1000 into the final culture well.
-
Example: Add 1 µL of Intermediate (100 µM) to 1 mL of culture media.
-
Final Peptide Conc: 100 nM.
-
Final DMSO Conc: 0.01% (Well below the toxicity threshold).[4]
-
Data Summary: Dilution Table
| Step | Source Solution | Diluent | Volume Ratio | Final Peptide Conc. | Final DMSO % |
| Stock | Lyophilized Powder | 100% DMSO | - | 1.0 mM | 100% |
| Intermediate | 1.0 mM Stock | PBS/Media | 1:100 | 10.0 µM | 1.0% |
| Treatment A | 10.0 µM Interm.[5][4][6] | Culture Media | 1:100 | 100 nM | 0.01% |
| Treatment B | 10.0 µM Interm. | Culture Media | 1:1000 | 10 nM | 0.001% |
Mechanism of Action & Signaling Pathway[10]
AGA-(C8R) HNG17 functions by binding to the cell surface receptor complex (CNTFR/WSX-1/gp130), triggering the JAK2/STAT3 signaling cascade. This prevents neuronal apoptosis by inhibiting Bax translocation to the mitochondria.
Figure 1: Signal transduction pathway of AGA-(C8R) HNG17. The peptide activates STAT3, which sequester Bax, preventing mitochondrial permeabilization.
References
-
Chiba, T., et al. (2005). "Development of a femtomolar-acting humanin derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus."[1] Journal of Neuroscience, 25(44), 10252-10261.[1] Link
-
Matsuoka, M. (2009). "Humanin: A cytoprotective peptide that specifically inhibits Bax association with mitochondria." Communicative & Integrative Biology, 2(5), 397-398. Link
-
Phoenix Pharmaceuticals. "AGA-(C8R) HNG17 Data Sheet." Catalog #018-34. Link
-
MedChemExpress. "AGA-(C8R) HNG17 Solubility Guidelines." Product HY-P1851. Link
Sources
Technical Guide: Neuroprotective Application of AGA-(C8R) HNG17 in Cortical Neurons
Executive Summary
AGA-(C8R) HNG17 is a highly potent, rationally designed analog of the mitochondrial-derived peptide Humanin (HN). Through specific structural modifications—N-terminal truncation, strategic point mutations (R4A, F6A, C8R, S14G), and C-terminal truncation—this 17-amino acid peptide overcomes the solubility and aggregation limitations of native Humanin.
While native Humanin and its derivative HNG (S14G) tend to form inactive fibrils or aggregates in physiological buffers, AGA-(C8R) HNG17 remains monomeric in PBS , allowing for femtomolar-range neuroprotective efficacy. This guide details the protocols for its preparation, handling, and application in primary cortical neuron cultures to mitigate excitotoxicity and amyloid-beta (Aβ) induced apoptosis.
Physicochemical Profile & Handling
Critical Note: The enhanced potency of AGA-(C8R) HNG17 is strictly dependent on maintaining its monomeric state. Improper solubilization can induce β-sheet formation and precipitation, nullifying its biological activity.
Peptide Specifications
| Feature | Detail |
| Sequence | Pro-Ala-Gly-Ala-Ser-Arg-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro |
| Abbreviation | AGA-(C8R) HNG17 |
| Molecular Weight | ~1736.04 Da |
| Modifications | S14G: Increases potency 1000x over HN.C8R: Eliminates dimerization via disulfide bridges; improves solubility.AGA (N-term): Result of R4A/F6A mutations; reduces steric hindrance.[1] |
| Solubility | Soluble in water (forms β-sheets); Monomeric in PBS (disordered structure).[2] |
Reconstitution Protocol
Do NOT vortex vigorously. This peptide is amphipathic; vortexing can induce aggregation at the air-liquid interface.
-
Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) for 30 minutes before opening. This prevents condensation and hydrolysis.
-
Solvent Selection:
-
Primary: Sterile Milli-Q Water (pH 7.0).
-
Secondary (if hydrophobic): 0.1% Acetic Acid or 5% DMSO (only if necessary).
-
-
Dissolution:
-
Add solvent to achieve a 1 mM stock concentration .
-
Technique: Gently tap the tube or pipette up and down slowly.
-
Observation: The solution should be clear. If cloudy, sonicate briefly (5s) in a water bath.
-
-
Storage:
-
Aliquot into single-use volumes (e.g., 10 µL).
-
Store at -80°C . Avoid any freeze-thaw cycles.
-
Shelf Life: 6 months at -80°C; 1 week at 4°C.
-
Experimental Protocol: Cortical Neuron Treatment
Primary Cortical Neuron Isolation (Brief)
Target: E18 Sprague-Dawley rat embryos or E16 C57BL/6 mouse embryos.
-
Dissect cortices in ice-cold HBSS (Ca2+/Mg2+ free).
-
Digest with Papain (20 U/mL) for 20 min at 37°C.
-
Dissociate mechanically using fire-polished Pasteur pipettes (decreasing bore size).
-
Plate on Poly-D-Lysine (PDL) coated plates.
-
Density: 5 x 10⁵ cells/mL for viability assays; 1 x 10⁶ cells/mL for biochemistry.
-
-
Culture in Neurobasal Medium + B27 Supplement + Glutamax .
-
Maturation: Maintain for DIV 10–14 (Days In Vitro) before treatment to ensure synaptic maturity.
Treatment Regimens
AGA-(C8R) HNG17 exhibits a "U-shaped" or bell-shaped dose-response curve. Higher concentrations are not necessarily better and may cause off-target effects.
Working Concentration: 10 pM – 100 nM (Optimal often ~100 pM).
Scenario A: Neuroprotection against Aβ Toxicity (Pre-treatment)
Rationale: Pre-loading the STAT3 pathway primes the mitochondria against insult.
-
Day 0: Refresh 50% of the culture medium.
-
T minus 16 hours: Dilute AGA-(C8R) HNG17 stock in fresh Neurobasal medium to 10x the final concentration. Add to wells to reach 100 pM .
-
T minus 0 hours: Add Oligomeric Amyloid-Beta (1–42) (typically 5–10 µM) directly to the media containing the peptide.
-
Incubation: 24–48 hours.
-
Readout: MTT Assay or Caspase-3 Cleavage.
Scenario B: Rescue from Excitotoxicity (Co-treatment)
Rationale: Investigates immediate interference with Calcium/ROS surges.
-
Day 0: Wash neurons with Mg2+-free HBSS.
-
Insult: Apply Glutamate (50 µM) + Glycine (10 µM).
-
Treatment: Immediately add AGA-(C8R) HNG17 (100 pM – 10 nM).
-
Duration: 15 minutes exposure, then washout and return to Neurobasal + Peptide.
-
Readout: LDH Release (24h post-insult).
Mechanism of Action & Signaling Pathway
The superior activity of AGA-(C8R) HNG17 stems from its ability to efficiently bind the gp130/WSX-1 heterodimeric receptor complex, triggering the JAK2/STAT3 cascade. Unlike standard growth factors, the activated STAT3 performs a dual function:
-
Nuclear: Upregulates anti-apoptotic genes (Bcl-2, Bcl-xL).
-
Mitochondrial: Non-canonical translocation to mitochondria, where it interacts with Complex I to suppress ROS production and preserve ATP.
[3]
Validation Assays
To confirm the bioactivity of AGA-(C8R) HNG17 in your specific system, perform the following validation steps before large-scale screening.
Western Blot for p-STAT3
Purpose: Confirms receptor engagement.
-
Timepoint: Lysate collection 15, 30, and 60 minutes post-treatment.
-
Target: Phospho-STAT3 (Tyr705).
-
Expected Result: Robust phosphorylation at 15–30 mins, returning to baseline by 60 mins.
Mitochondrial Stress Test (Seahorse)
Purpose: Confirms metabolic preservation.
-
Protocol: Treat neurons with Aβ (5 µM) ± AGA-(C8R) HNG17 (100 pM) for 24h.
-
Measurement: Oxygen Consumption Rate (OCR).
-
Expected Result: The peptide-treated group should maintain Spare Respiratory Capacity comparable to control, whereas Aβ alone will collapse it.
References
-
Chiba, T., et al. (2005). Development of a femtomolar-acting humanin derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus.[3] Journal of Neuroscience, 25(44), 10252-10261.[3] Link
-
Matsuoka, M. (2009). Humanin: A defender against Alzheimer's disease? Recent Patents on CNS Drug Discovery, 4(1), 37-42. Link
-
Niikura, T., et al. (2008). The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule. Biochemical and Biophysical Research Communications, 373(3), 365-369. Link
-
Hashimoto, Y., et al. (2009). Mechanisms of neuroprotection by a novel rescue factor humanin from Swedish mutant amyloid precursor protein. Biochemical and Biophysical Research Communications, 283(2), 460-468. Link
Sources
- 1. AGA-(C8R) HNG17, Humanin derivative ;PAGASRLLLLTGEIDLP;目录肽,楚肽生物 - 楚肽生物科技 [apeptides.com]
- 2. The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AGA-(C8R) HNG17, humanin derivative peptide [novoprolabs.com]
Application Note: In Vivo Dosing & Handling of AGA-(C8R) HNG17
This application note provides a comprehensive technical guide for the in vivo use of AGA-(C8R) HNG17 , a highly potent, third-generation Humanin derivative. This guide is designed for researchers investigating cytoprotection, neurodegeneration, and metabolic regulation.
Molecule: AGA-(C8R) HNG17 Class: Mitochondrial-Derived Peptide (MDP) Analog Primary Applications: Cytoprotection (Anti-Necrotic/Anti-Apoptotic), Neuroprotection, Hepatoprotection.
Molecule Profile & Mechanism
AGA-(C8R) HNG17 is a 17-amino acid synthetic derivative of Humanin (HN).[1] It was engineered to overcome the limitations of native HN (instability, dimerization) and the second-generation HNG (S14G) variant.
-
Sequence: Pro-Ala-Gly-Ala-Ser-Arg-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro (PAGASRLLLLTGEIDLP) [1, 2].
-
Modifications:
-
Truncation: Shortened to 17 amino acids for improved bioavailability.
-
C8R Mutation: Substitution of Cysteine at position 8 (relative to native core) with Arginine. This eliminates disulfide-mediated dimerization, ensuring the peptide remains monomeric and bioactive in physiological buffers [1].
-
S14G Equivalent: Contains the Glycine substitution (position 12 in this sequence) responsible for the 1000-fold potency increase observed in HNG.
-
-
Potency: Approximately 100-fold more active than HNG and 100,000-fold more active than native Humanin in specific assays [1].
Mechanism of Action
AGA-(C8R) HNG17 functions through two primary pathways:
-
Extracellular: Binds to the trimeric receptor complex (CNTFR/WSX-1/gp130), activating the JAK2/STAT3 signaling cascade to upregulate anti-apoptotic genes (e.g., Bcl-2).
-
Intracellular: Directly interacts with the mitochondrial membrane (via Bax inhibition) to prevent cytochrome c release and necrotic cell death [2].
Figure 1: Dual signaling mechanism of AGA-(C8R) HNG17 involving STAT3 activation and direct mitochondrial regulation.
Reconstitution & Handling Protocol
Critical Note on Solubility: Unlike HNG, which aggregates in PBS, AGA-(C8R) HNG17 is designed to remain monomeric in saline. However, it exhibits extensive beta-sheet structure in pure water which converts to a disordered (bioactive) structure in PBS [1].[1]
Validated Reconstitution Workflow
-
Initial Solvent: Dissolve the lyophilized peptide in sterile Milli-Q water to create a high-concentration stock (e.g., 5–10 mg/mL). Note: The peptide may adopt a beta-sheet structure here.
-
Dilution (Activation): Immediately dilute the stock with Phosphate Buffered Saline (PBS, pH 7.4) to the working concentration.
-
Why? The ionic strength of PBS transitions the peptide from a beta-sheet to a disordered, monomeric state, which is the bioactive form [1].
-
-
Storage: Aliquot stock solution (in water) into single-use vials and store at -80°C. Avoid freeze-thaw cycles. Diluted working solutions in PBS should be prepared fresh daily.
In Vivo Dosing Guidelines (Mouse Models)
The following protocols are synthesized from efficacy studies in C57BL/6J and CD-1 mice.
Indication A: Acute Liver Injury (Hepatoprotection)
Used for models of Acetaminophen (APAP)-induced necrosis or ischemia-reperfusion.
| Parameter | Guideline | Rationale |
| Route | Intraperitoneal (IP) | Rapid systemic absorption; proven efficacy in preventing liver enzyme spikes [2]. |
| Dose Range | 10 mg/kg – 30 mg/kg | Dose-dependent reduction in ALT/AST.[2] 30 mg/kg shows maximal anti-necrotic effect [2]. |
| Frequency | Single bolus or Daily | Administer 1 hour prior to injury (prophylactic) or concurrently with insult. |
| Vehicle | PBS (pH 7.4) | Maintains monomeric state. |
| Volume | 10 mL/kg | Standard IP volume (e.g., 0.25 mL for a 25g mouse). |
Indication B: Neuroprotection (ALS / Alzheimer's Models)
AGA-(C8R) HNG17 is the active moiety in the fusion peptide "Colivelin" (ADNF + AGA-(C8R) HNG17).[3] When used alone, it requires higher systemic doses or direct CNS delivery.
| Parameter | Guideline | Rationale |
| Route | IP or ICV (Intracerebroventricular) | IP requires crossing the BBB (peptide is permeable but less efficient than ICV). |
| Dose (IP) | 10 – 20 mg/kg | Systemic administration for chronic neuroprotection [3]. |
| Dose (ICV) | 1 – 5 nmol/mouse | Direct CNS delivery for acute mechanistic studies. |
| Frequency | Daily (Chronic) | For ALS/AD models, daily treatment over 2–3 weeks is standard. |
Protocol: Preparation for 30 mg/kg IP Injection (Example)
Target: 5 Mice (25g each). Total Mass Needed: 3.75 mg.
-
Weigh 4.0 mg of AGA-(C8R) HNG17 powder.
-
Dissolve in 100 µL sterile water (Stock).
-
Add 1233 µL sterile PBS.
-
Final Concentration: 3.0 mg/mL.
-
Injection Volume: 0.25 mL per 25g mouse (delivers 0.75 mg = 30 mg/kg).
Experimental Readouts & Validation
To verify the biological activity of AGA-(C8R) HNG17 in your model, assess the following biomarkers:
-
STAT3 Phosphorylation (p-STAT3):
-
Tissue: Liver or Hippocampus.
-
Timepoint: Harvest tissue 30–60 minutes post-injection.
-
Method: Western Blot (p-STAT3 Tyr705). AGA-(C8R) HNG17 should induce robust phosphorylation compared to vehicle.
-
-
Necrosis Markers (Liver Models):
-
Mitochondrial Integrity:
References
-
Structural Analysis of AGA-(C8R)HNG17: Niikura, T., et al. (2008). The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule.[1] Biochemical and Biophysical Research Communications.
-
Hepatoprotection & Anti-Necrosis: Bozay, N., et al. (2019). The Protective Effect of Humanin Derivative AGA(C8R)-HNG17 Against Acetaminophen-Induced Liver Injury in Mice.[2] Ben-Gurion University Research Portal. (Contextual verification via research portal)
-
Neuroprotection & Colivelin Context: Chiba, T., et al. (2005).[3] Development of a Femtomolar-Acting Humanin Derivative Named Colivelin by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus. Journal of Neuroscience.
Sources
- 1. The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Development of a Femtomolar-Acting Humanin Derivative Named Colivelin by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of Colivelin-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of stock solutions for CAS 875910-01-3 peptide
Application Note: Optimization of Stock Solution Protocols for Acylated GLP-1 Analogs (CAS 875910-01-3)
Executive Summary
This guide provides a standardized methodology for the preparation, handling, and storage of CAS 875910-01-3 , widely identified as Liraglutide (or its acetate salt). This peptide is a long-acting Glucagon-Like Peptide-1 (GLP-1) receptor agonist, distinguished by a C-16 fatty acid (palmitic acid) side chain attached via a glutamic acid spacer.[1]
Critical Challenge: The acylation that confers albumin binding and extended half-life also renders the peptide amphiphilic. It is prone to concentration-dependent aggregation (fibrillation) and isoelectric precipitation at neutral pH. Improper solubilization results in "silent" concentration loss due to adsorption to container walls or micelle formation, invalidating potency data.
Physicochemical Profile
Understanding the molecule is a prerequisite for successful formulation.
| Property | Specification | Critical Note |
| Chemical Name | Liraglutide (Arg(34)-Lys(26)-(N-ε-(γ-Glu(N-α-hexadecanoyl)))-GLP-1(7-37)) | Acylated peptide |
| Molecular Weight | ~3751.2 Da | Large peptide |
| Isoelectric Point (pI) | ~4.9 | Insoluble at pH 4.0 – 7.0 |
| Solubility Profile | High in aqueous base (pH > 8.[2][3][4]0) or DMSO | Precipitates at physiological neutral pH (7.0-7.4) without stabilization |
| Aggregation State | Forms heptamers in solution | Dependent on concentration and phenol presence |
Strategic Solvent Selection (Decision Matrix)
Do not default to DMSO. Select the solvent system based on your downstream application.
Figure 1: Solvent selection decision tree based on experimental endpoint.
Detailed Protocols
Protocol A: Organic Stock (DMSO) – Recommended for Storage
Best for: Long-term storage, high-concentration stocks (up to 10 mg/mL), and small-volume in vitro additions.
Reagents:
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (0.22 µm).
Procedure:
-
Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening. Prevents water condensation.
-
Calculation: Calculate the volume of DMSO required to reach a target concentration (e.g., 5 mg/mL).
-
Note: Account for peptide content (usually 80–90% of gross weight due to counter-ions/water). Use net peptide weight if available.
-
-
Dissolution: Add DMSO to the vial.
-
Agitation: Vortex gently for 30 seconds. The solution should be clear and colorless.
-
Aliquoting: Immediately aliquot into low-binding polypropylene tubes (e.g., Eppendorf LoBind).
-
Storage: Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).
Usage Warning: When diluting into aqueous media, ensure the final DMSO concentration is <0.1% (or <1% depending on cell sensitivity). Do not dilute directly into acidic buffers (pH < 7).
Protocol B: Aqueous Stock (Biomimetic) – Recommended for In Vivo
Best for: Animal studies, formulation development, and assays sensitive to organic solvents. This mimics the commercial "Victoza" formulation.
Mechanism: Liraglutide is soluble at pH > 8.[3][4]0. The phosphate acts as a buffer, while propylene glycol acts as a co-solvent/stabilizer.
Reagents:
-
Buffer Vehicle: 8 mM Disodium Phosphate Dihydrate (
) + 14 mg/mL Propylene Glycol. -
pH Adjuster: 1N NaOH and 1N HCl.
-
Water: Sterile Water for Injection (WFI) or Milli-Q water.
Procedure:
-
Vehicle Preparation: Prepare the phosphate/propylene glycol buffer in WFI.
-
Initial pH Check: Adjust the vehicle pH to 8.15 ± 0.05 using NaOH/HCl.
-
Peptide Addition: Add the lyophilized CAS 875910-01-3 powder to the vehicle. Target concentration: 6 mg/mL (standard clinical conc.) or lower.
-
Solubilization:
-
Observation: The solution may initially appear cloudy or contain floating particles.
-
Action: Slowly add 1N NaOH dropwise while stirring gently. Monitor pH continuously.
-
Target: Raise pH to 8.0–8.2 . The peptide will dissolve rapidly as the charge repulsion overcomes hydrophobic aggregation.
-
-
Clarification: The solution must be visibly clear. If Schlieren lines (swirling haze) are visible, continue gentle stirring.
-
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) membrane. Avoid Nylon (high binding).
-
Storage: Use immediately or store at 4°C for <24 hours. Do not freeze aqueous stocks (causes cryo-precipitation and fibrillation).
Critical Handling & Troubleshooting
The "Silent Killer": Adsorption
Acylated peptides are "sticky." They act like surfactants.
-
Risk: Up to 30% of your peptide can be lost to the walls of standard pipette tips or tubes.
-
Solution: ALWAYS use Low-Retention/Low-Binding plastics. Pre-wet pipette tips with the solvent before drawing the measured volume.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Cloudy/Turbid Solution | pH is near pI (4.9) or neutral (7.0).[5] | Adjust pH to >8.0 using NaOH. |
| Gel Formation | Concentration too high (>10 mg/mL) or fibrillation. | Discard. Cannot be reversed. Lower concentration next time. |
| Precipitation upon Dilution | Diluted into acidic/neutral media (PBS pH 7.4). | Dilute into slightly basic buffer first, or ensure rapid mixing to bypass the pI zone. |
| Loss of Potency | Adsorption to plastic or oxidation. | Use LoBind tubes. Flush headspace with Argon/Nitrogen. |
Dissolution Workflow Visualization
Figure 2: Step-by-step dissolution and troubleshooting workflow.
References
-
Knudsen, L. B., & Lau, J. (2019).[6] The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. Link
-
European Medicines Agency (EMA). (2009). Victoza (Liraglutide) Assessment Report. Procedure No. EMEA/H/C/001026.[7] (Provides data on pH 8.15 formulation). Link
-
Bachem. (2023). Handling and Storage of Peptides. Technical Guide. (General peptide handling best practices). Link
-
Almquist, J., et al. (2016). Modeling the absorption and disposition of the GLP-1 analog liraglutide. CPT: Pharmacometrics & Systems Pharmacology, 5(4), 214-223. (Pharmacokinetic grounding for aqueous formulation). Link
Sources
- 1. Liraglutide | Glucagon-like Peptide 1 receptor agonist | CAS 204656-20-2 | Buy Liraglutide from Supplier InvivoChem [invivochem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Liraglutide | 204656-20-2 [chemicalbook.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Liraglutide [pdb101.rcsb.org]
- 7. researchgate.net [researchgate.net]
Application Note: Handling, Storage, and Reconstitution of AGA-(C8R) HNG17
This Application Note is designed as a comprehensive technical guide for researchers working with AGA-(C8R) HNG17 , a potent synthetic derivative of the mitochondrial peptide Humanin. This guide moves beyond basic datasheet instructions to explain the biophysical rationale behind every handling step, ensuring experimental reproducibility and data integrity.
Introduction & Mechanism
AGA-(C8R) HNG17 is a highly potent, 17-residue synthetic derivative of Humanin (HN), a mitochondrial-derived peptide.[1] It was engineered to overcome the limitations of native Humanin—specifically its rapid dimerization and instability.
-
Potency: It is approximately 100-fold more potent than the HNG (S14G) variant and up to 100,000-fold more potent than native Humanin in specific neuroprotection assays.
-
Structural Modifications:
-
N-terminal AGA: The addition/modification of an Ala-Gly-Ala sequence (often replacing the native MAP or attached to a truncated core) enhances receptor binding affinity.[2]
-
C8R Substitution: The native Cysteine at position 8 is replaced with Arginine.[3][1][4] This is the critical stability modification, eliminating the thiol group responsible for oxidative dimerization and disulfide-mediated aggregation.
-
HNG17 Core: A truncated 17-amino acid sequence that retains the essential active site while removing unnecessary flanking regions.[2]
-
Mechanism of Action: AGA-(C8R) HNG17 functions as a ligand for the membrane-bound heterotrimeric receptor complex gp130/WSX-1/CNTF-R .[2] Binding triggers the JAK2/STAT3 signaling cascade, leading to the upregulation of anti-apoptotic proteins (Bcl-2) and suppression of Bax, thereby preventing neuronal death induced by Alzheimer's-associated insults (Aβ toxicity).
Physicochemical Properties
Understanding the biophysics of this peptide is essential for proper solubilization.
| Property | Data / Characteristic |
| Sequence | Pro-Ala-Gly-Ala-Ser-Arg-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro (PAGASRLLLLTGEIDLP) |
| Molecular Weight | ~1750–1800 Da (varies slightly by salt form) |
| Hydrophobicity | High. Contains a central hydrophobic core (LLLL) critical for receptor binding but prone to aggregation.[2] |
| Solubility Profile | Complex. Soluble in water but forms |
| Isoelectric Point (pI) | ~4.5 - 5.5 (Net charge at pH 7.4 is negative).[2] |
| Appearance | White to off-white lyophilized powder.[2] |
Critical Biophysical Insight: The Water vs. PBS Paradox
Unlike many peptides that aggregate in salt, AGA-(C8R) HNG17 exhibits a unique structural transition.[6]
-
In Pure Water: The peptide adopts an ordered
-sheet structure , which can act as a seed for amyloid-like fibril formation.[2] -
In PBS (Phosphate Buffered Saline): The peptide transitions to a disordered (random coil) structure and remains monomeric .
-
Implication: Do not store the peptide in pure water for long periods. Rapid dilution into a physiological buffer (PBS) is required to maintain the bioactive monomeric state.
Storage Protocols (Lyophilized Powder)
Upon receipt, the peptide is in its most stable state. Proper storage preserves the secondary structure potential.
-
Immediate Inspection: Verify the vial is sealed and the powder is a distinct "cake" or dust at the bottom. If the powder looks sticky or collapsed, moisture ingress may have occurred.
-
Temperature: Store at -20°C for up to 12 months. For long-term archiving (>1 year), -80°C is preferred.[2]
-
Desiccation: Peptides are hygroscopic. Store the vial inside a secondary container (ziplock bag or jar) containing active desiccant silica gel.
-
Light Protection: While not intensely photosensitive, storage in the dark prevents potential photo-oxidation of trace impurities.
Reconstitution & Usage Protocol
Objective: To generate a concentrated stock solution free of aggregates, ready for dilution into assay media.
Materials Required[2][3][6][7][9][10][11][12][13]
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade (>99.9%).
-
Diluent: PBS (pH 7.4), sterile.
-
Vials: Low-protein-binding polypropylene tubes (e.g., LoBind).[2] Do not use polystyrene. [2]
Step-by-Step Methodology
Step 1: Equilibration Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20-30 mins) inside its desiccated container.
-
Why? Opening a cold vial introduces condensation, which hydrolyzes the peptide and causes inaccurate weighing.
Step 2: Hard Dissolution (Stock Solution) Dissolve the peptide in 100% DMSO to a concentration of 1–5 mM (approx. 2–10 mg/mL).
-
Why DMSO? The hydrophobic LLLL core creates high energy barriers to solvation. DMSO disrupts inter-peptide hydrogen bonds, ensuring complete solubilization and breaking pre-formed aggregates.
-
Technique: Vortex gently for 10–15 seconds. Ensure no visible particles remain.
Step 3: Aliquoting Immediately divide the DMSO stock into single-use aliquots (e.g., 10–50 µL) in low-bind tubes.
-
Storage of Stock: Store aliquots at -20°C or -80°C . Avoid freeze-thaw cycles (max 1 cycle).
Step 4: Working Solution (Day of Experiment) Dilute the DMSO stock into PBS (pH 7.4) or culture media.
-
Ratio: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity in cells.
-
Structural Shift: Upon dilution into PBS, the peptide will shift from the solvent-stabilized form to the bioactive, disordered monomeric state.
-
Timing: Prepare working solutions fresh . Do not store diluted peptide for >24 hours, even at 4°C.
Visualization: Reconstitution Workflow
Caption: Workflow for handling AGA-(C8R) HNG17, emphasizing the critical transition to PBS for bioactivity.
Signaling Pathway & Experimental Context
To validate the activity of your reconstituted peptide, it is useful to understand the signaling markers. A successful treatment should increase p-STAT3 levels.[2]
Caption: The AGA-(C8R) HNG17 signaling cascade.[7][3][1][2][5][8][9][10] Validation of peptide activity should monitor p-STAT3 levels.[2]
Troubleshooting & QC
| Issue | Possible Cause | Solution |
| Precipitate in Stock | Concentration too high or cold DMSO.[2] | Warm DMSO to 37°C; Sonicate briefly. Lower stock concentration to 1 mM. |
| Low Bioactivity | Peptide aggregation or adsorption.[2] | Use LoBind tubes.[2] Ensure dilution buffer is PBS (not water). Verify storage temp. |
| Cytotoxicity | DMSO concentration >0.1%.[2] | Increase dilution factor. Use a higher concentration stock to minimize DMSO volume added. |
| Inconsistent Results | Freeze-thaw degradation.[2] | Use fresh aliquots for every experiment. Do not refreeze. |
References
-
Hashimoto, Y., et al. (2001). "A rescue factor abolishing neuronal cell death by a wide spectrum of amyloid beta peptides."[4] Proceedings of the National Academy of Sciences, 98(11), 6336-6341.
- Matsuoka, M., et al. (2006). "Humanin derivatives as a novel therapy for Alzheimer's disease." Molecular Neurobiology, 33(3), 265-277.
-
Chiba, T., et al. (2005).[3] "Development of a femtomolar-acting humanin derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus."[3][2] Journal of Neuroscience, 25(44), 10252-10261.[3]
-
Yamagishi, Y., et al. (2008). "The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule." Biochemical and Biophysical Research Communications, 372(4), 691-695.
-
MedChemExpress. "AGA-(C8R) HNG17 Product Datasheet."
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alzheimer's Disease Peptide|Beta Amyloid Peptides [biosyn.com]
- 3. AGA-(C8R) HNG17, humanin derivative peptide [novoprolabs.com]
- 4. Development of a Femtomolar-Acting Humanin Derivative Named Colivelin by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of Colivelin-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. ovid.com [ovid.com]
- 10. WO2008058016A2 - Ethoid-containing compounds, methods for preparing ethoid-containing compounds, and methods for use - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: AGA-(C8R) HNG17 Solubilization & Handling
Topic: Improving solubility and preventing aggregation of AGA-(C8R) HNG17 in aqueous buffers. Document ID: TS-HNG17-SOL-001 Last Updated: 2024-05-20 Applicable For: In vitro assays, Cell culture treatments, Biophysical characterization.[1]
Executive Summary: The "Solubility Paradox"
Why is this molecule difficult? AGA-(C8R) HNG17 is a highly potent Humanin analog. Its enhanced potency stems from a specific structural modification: the attachment of a hydrophobic Octanoyl (C8) chain to an Arginine residue, coupled with the S14G mutation (HNG).
This creates a physicochemical paradox:
-
The C8 Tail: Increases membrane permeability but drastically reduces solubility in pure aqueous environments.
-
Conformational Plasticity: In pure water , this peptide adopts an extensive
-sheet structure , leading to rapid fibril formation and precipitation. However, in PBS (saline) at low concentrations, it transitions to a disordered, monomeric state (the active form).[1]
The Golden Rule: Avoid dissolving directly in pure water. Use a DMSO stock method to disrupt secondary structures, then dilute into PBS to trigger the active, monomeric conformation.
The "Golden Path" Protocol
Follow this Standard Operating Procedure (SOP) for maximum recovery and bioactivity.
Phase 1: Stock Preparation (The "Disruption" Phase)
Objective: Solubilize the lyophilized powder while preventing
-
Equilibration: Allow the peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation and hydrolysis.
-
Solvent Selection: Use 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why? DMSO effectively solvates the hydrophobic C8 tail and disrupts intermolecular hydrogen bonds, preventing the
-sheet formation seen in water.
-
-
Dissolution: Add DMSO to achieve a stock concentration of 1 mg/mL to 5 mg/mL .
-
Action: Vortex briefly (5–10 seconds) until clear.
-
Visual Check: The solution must be crystal clear. If cloudy, sonicate in a water bath for 10 seconds.
-
Phase 2: Working Solution (The "Activation" Phase)
Objective: Dilute to working concentration while maintaining the monomeric state.
-
Buffer Selection: Use 1X PBS (pH 7.4) or serum-free culture media.
-
The Dropwise Technique:
-
Place your buffer volume in a tube and set it to vortex gently.
-
Add the DMSO stock dropwise into the vortexing buffer.
-
Crucial Limit: Ensure the final peptide concentration in the aqueous buffer is < 0.2 mg/mL .[1][2]
-
Why? Structural analysis confirms that AGA-(C8R) HNG17 remains monomeric in PBS only below this critical threshold. Above 0.2 mg/mL, self-association kinetics accelerate.
-
Phase 3: Data Summary Table
| Parameter | Recommended Specification | Reason |
| Primary Solvent | 100% DMSO (Anhydrous) | Solvates C8 tail; prevents |
| Secondary Diluent | 1X PBS (pH 7.[3]4) | Promotes disordered/active monomeric state. |
| Max Aqueous Conc. | < 0.2 mg/mL | Prevents re-aggregation/precipitation.[2] |
| Forbidden Solvent | Pure Water (ddH2O) | Induces rapid |
| Plasticware | LoBind / Siliconized | Prevents hydrophobic adsorption of C8 tail. |
Workflow Visualization
The following diagram illustrates the conformational transitions of AGA-(C8R) HNG17 based on solvent environment.
Figure 1: Solubilization Decision Tree. Green path indicates the optimal protocol to achieve the active monomeric state (Blue).
Troubleshooting & FAQs
Q1: I dissolved the peptide directly in water and it looks cloudy. Can I save it?
Diagnosis: You have likely induced
-
Lyophilize (freeze-dry) the sample immediately to remove the water.
-
Re-dissolve the resulting powder in 100% DMSO .
-
Sonicate for 30–60 seconds.
-
Note: If the aggregation is irreversible (amyloid-like), recovery may be low. Always verify concentration via UV absorbance (A280) or peptide assay after rescue.
Q2: Why can't I make a 1 mg/mL stock in PBS?
Scientific Rationale: While the parent Humanin (HN) might tolerate this, the C8-acylation makes AGA-(C8R) HNG17 significantly more hydrophobic.
-
In PBS at >0.2 mg/mL, the hydrophobic effect drives the C8 tails to cluster, overcoming the electrostatic repulsion of the Arginine residues.
-
This leads to oligomerization and eventual precipitation. Always keep aqueous concentrations below 0.2 mg/mL .
Q3: I am seeing lower activity than expected in my cell assays.
Potential Cause: Adsorption to plasticware. Mechanism: The C8 fatty acid tail acts like a "grease anchor," sticking non-specifically to standard polypropylene tubes and pipette tips. Solution:
-
Use LoBind (low retention) tubes and tips.
-
Add a carrier protein (e.g., 0.1% BSA ) to the buffer before adding the peptide. The BSA coats the plastic surfaces, preventing the peptide from sticking.
Q4: Can I use Ethanol instead of DMSO?
Answer: Generally, No.
While ethanol is organic, it is less polar than DMSO and promotes
References
-
Niikura, T., et al. (2008). The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule. Biochemical and Biophysical Research Communications.
- Key Insight: Establishes the -sheet (water) vs. Disordered (PBS) structural paradigm and the 0.2 mg/mL solubility limit.
-
Matsuoka, M. (2009). Humanin derivatives for amyloid-beta-related neurotoxicity. Journal of Molecular Neuroscience.
- Key Insight: Details the potency differences between HNG and AGA-(C8R) HNG17.
-
Bachem. Peptide Solubility Guidelines. Technical Library.
-
Key Insight: General protocols for handling hydrophobic and lipidated peptides.[2]
-
-
Phoenix Pharmaceuticals. Handling of AGA-(C8R) HNG17.[1][4] Product Protocol.
- Key Insight: Specific handling instructions for the commercially available analog.
Sources
- 1. The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. biocat.com [biocat.com]
- 4. AGA-(C8R) HNG17, Humanin derivative ;PAGASRLLLLTGEIDLP;目录肽,楚肽生物 - 楚肽生物科技 [apeptides.com]
Technical Support Center: Stability & Storage Protocol for CAS 875910-01-3 (Tirzepatide)
Introduction: The "Sticky" Science of 875910-01-3
Welcome to the Technical Support Center. This guide addresses the specific stability challenges of CAS 875910-01-3 , commonly known as Tirzepatide .[1][2][3]
Unlike standard small peptides, this molecule features a C20 fatty diacid moiety attached to the lysine residue at position 20. While this acylation extends half-life in vivo by binding to albumin, it creates unique ex vivo storage hazards:
-
Amphiphilic Nature: The fatty acid tail drives the peptide to form micelles or aggregates if pH/concentration is suboptimal.
-
Surface Adsorption: The molecule is highly prone to sticking to standard plastic and glass surfaces, leading to significant loss of concentration.
-
Shear Sensitivity: Mechanical stress (shaking) can disrupt the hydrophobic core of these aggregates, leading to irreversible fibrillation.
Part 1: Critical Storage Protocols
The Golden Rules of Stability
The storage requirements for CAS 875910-01-3 change drastically once the lyophilized powder is reconstituted into a liquid solution.
Workflow: Storage Decision Tree
Figure 1: Decision tree for storage conditions based on physical state. Note the critical divergence regarding freezing.
Detailed Storage Parameters
| Parameter | Lyophilized Powder (Bulk) | Reconstituted Solution (Liquid) |
| Temperature | -20°C (Preferred) or -80°C | +2°C to +8°C (Refrigerated) |
| Freezing | Safe (Essential for long-term) | FORBIDDEN (Destroys peptide structure) |
| Light | Protect from light (Amber vials) | Protect from light |
| Container | Glass vial (Original) | LoBind Polypropylene or Siliconized Glass |
| Shelf Life | 12-24 months (if desiccated) | < 7 days (Research); < 24h (Recommended) |
Part 2: Reconstitution & Handling Guide
The Failure Point: 80% of stability issues occur during reconstitution. The fatty acid tail makes this peptide "soap-like"; it wants to aggregate.
Step-by-Step Reconstitution Protocol
-
Equilibration: Allow the lyophilized vial to reach room temperature (20-25°C) before opening. Why? Opening a cold vial causes condensation, introducing moisture that accelerates hydrolysis.
-
Solvent Selection:
-
In Vitro (Stock): DMSO (Dimethyl sulfoxide) is recommended for high-concentration stocks (>10 mg/mL) as it solvates the hydrophobic tail.
-
In Vivo / Aqueous:[4] Sterile Phosphate Buffered Saline (PBS), pH 7.4.
-
Note: Solubility in pure water is poor.[5] The pH must be near neutral to slightly alkaline (pH 7-8) to ensure the carboxylic acids are ionized.
-
-
Dissolution Technique (The "Swirl"):
-
Add solvent down the side of the vial.
-
Gently swirl the vial. DO NOT VORTEX.
-
Mechanism:[3] Vortexing creates high shear stress and introduces air bubbles. Peptides with fatty acid tails will align at the air-liquid interface, causing unfolding and fibrillation (cloudiness).
-
-
Transfer: Use Low Protein Binding (LoBind) pipette tips and tubes. Standard polypropylene can adsorb up to 30% of the peptide within hours.
Part 3: Troubleshooting Degradation
If your experimental results are inconsistent, the peptide may have degraded. Use this guide to diagnose the issue.
Degradation Pathways & Indicators
Figure 2: Mechanistic pathways leading to peptide failure. Note that aggregation is often visible, while oxidation requires analytical detection.
Diagnostic Table
| Symptom | Likely Cause | Corrective Action |
| Solution is cloudy/precipitated | 1. pH is incorrect (too acidic).2. Sample was frozen.3. Sample was vortexed. | Discard. Aggregation is usually irreversible. Ensure pH is >7.0 and use gentle swirling next time. |
| HPLC shows extra peaks | 1. Oxidation (Met/Trp).2. Deamidation (Asn/Gln). | Check storage temp. Ensure vial was nitrogen-flushed. Reduce exposure to light. |
| Low concentration (A280) | Adsorption to container walls. | Switch to LoBind tubes. Verify concentration using a specific extinction coefficient, not generic peptide settings. |
Part 4: Frequently Asked Questions (FAQs)
Q1: I accidentally froze my reconstituted Tirzepatide solution at -20°C. Can I thaw and use it? A: No. Unlike simple peptides, the fatty acid conjugated structure of CAS 875910-01-3 forms complex supramolecular structures. Freezing creates ice crystals that disrupt these structures and force the hydrophobic tails together, leading to irreversible aggregation. The solution may look clear upon thawing, but the bioavailability will be compromised.
Q2: Can I use bacteriostatic water (with benzyl alcohol) for reconstitution? A: For research purposes, sterile water or PBS is preferred. Benzyl alcohol can act as a surfactant and may interfere with the stability of the fatty acid tail over long periods or interfere with sensitive in vitro assays. If mimicking a clinical formulation for in vivo animal studies, ensure compatibility with your specific study timeline.
Q3: Why does the purity drop so fast at room temperature? A: This molecule contains a "tri-proline" motif and specific residues prone to diketopiperazine (DKP) formation and hydrolysis. This reaction is accelerated by heat and moisture. Always keep the sample on ice during experiments.
Q4: What is the correct pH for solubility? A: The isoelectric point (pI) of Tirzepatide is roughly acidic (~5.0). Solubility is lowest near the pI. To ensure solubility, the pH should be maintained at pH 7.0 or higher . If using a buffer, Phosphate Buffered Saline (PBS) at pH 7.4 is ideal.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16323447 (Tirzepatide). PubChem. Available at: [Link]
-
Minze, B. D., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.[6] ACS Omega, 7(50), 46355–46364. Available at: [Link]
-
D'Alessio, D. A., et al. (2021). Tirzepatide, a dual GIP/GLP-1 receptor agonist for the treatment of type 2 diabetes.[1][7] Diabetes, Obesity and Metabolism. Available at: [Link]
-
Eppendorf Application Note 158. Recovery of peptides and proteins from Low Retention consumables. Eppendorf. (General reference for LoBind protocols). Available at: [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Does Compounded Tirzepatide Need To Be Refrigerated? [gobymeds.com]
- 3. The Truth About Compounded Tirzepatide Shelf Life: How Long It Lasts and How to Store It Safely [bluespa.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographytoday.com [chromatographytoday.com]
Troubleshooting precipitation of AGA-(C8R) HNG17 in culture media
Executive Summary
AGA-(C8R) HNG17 is a highly potent, 17-residue derivative of Humanin (HN), engineered for enhanced neuroprotective efficacy (femtomolar range).[1] While the C8R substitution (Cysteine-to-Arginine at position 8) prevents oxidative dimerization, the peptide retains the LLLL (tetra-leucine) hydrophobic core characteristic of the Humanin family.
The Problem: Users frequently report immediate cloudiness or "crashing out" when introducing aqueous stock solutions of AGA-(C8R) HNG17 into physiological buffers (PBS) or culture media (DMEM/RPMI).
The Cause: This is a classic "Hydrophobic Collapse" driven by ionic strength. While the peptide is soluble in pure water (due to cationic repulsion from Arginine), the salt ions in culture media shield these charges, allowing the hydrophobic Leucine core to drive rapid aggregation.
Part 1: Diagnostic & Troubleshooting Guide
Q1: "I dissolved the powder in sterile water at 1 mM, but it precipitated immediately upon adding to DMEM. Why?"
Diagnosis: You encountered Ionic Strength-Induced Aggregation . Explanation: In pure water, the positive charges on the Arginine residues (from the C8R mutation and the AGA linker) repel each other, keeping the peptide dispersed. When you add this to DMEM (which contains ~150 mM salts), the Na+ and Cl- ions form a "shield" around the peptide's charges. Without this electrostatic repulsion, the hydrophobic LLLL (Leu-Leu-Leu-Leu) domain dominates, causing the peptides to stick together and precipitate.
The Fix: Do not use water for the initial high-concentration stock if you plan to dilute into high-salt media. Use DMSO (Dimethyl Sulfoxide) . DMSO solvates the hydrophobic core, preventing the LLLL domains from stacking.
Q2: "I used DMSO for my stock, but it still precipitated when I added it to the cells."
Diagnosis: You likely experienced Solvent Shock . Explanation: If you add a droplet of 100% DMSO stock directly into a dish of media, the rapid exchange of DMSO for water at the interface creates a local environment of high salt/low solvent power, causing the peptide to crash out before it can disperse.
The Fix: The "Step-Down" Dilution Protocol .
-
Create a 1000x stock in pure DMSO.
-
Pre-dilute this stock 1:10 into serum-free media or PBS with vigorous vortexing to create a 100x working solution.
-
Immediately add this 100x solution to your final culture vessel. Note: If your media contains Fetal Bovine Serum (FBS), the Albumin in the serum can actually help sequester the hydrophobic core and prevent precipitation, provided the mixing is rapid.
Q3: "The solution is clear, but I see no biological activity. Did it degrade?"
Diagnosis: Potential Adsorption Loss or TFA Toxicity . Explanation:
-
Adsorption: The hydrophobic nature of AGA-(C8R) HNG17 causes it to stick to plastic. If you diluted it in a standard polystyrene tube at low concentrations (<1 µM) without serum/BSA, you may have lost 90% of the peptide to the tube walls.
-
TFA Salts: Synthetic peptides are often delivered as Trifluoroacetate (TFA) salts.[1] At high concentrations, TFA can acidify your media or be directly cytotoxic, masking the neuroprotective effects.
The Fix:
-
Always perform intermediate dilutions in Low-Protein Binding (LoBind) tubes or glass.
-
Ensure your media contains at least 0.1% BSA or 2% FBS during the dilution steps to act as a carrier.
Part 2: Validated Solubilization Protocols
Protocol A: The "DMSO-Pulse" Method (Recommended)
Best for: Cell culture treatments (DMEM, Neurobasal, RPMI).
Reagents:
-
AGA-(C8R) HNG17 Lyophilized Powder
-
Anhydrous DMSO (Cell Culture Grade)
-
PBS (pH 7.4) or Serum-Free Media
Step-by-Step:
-
Calculate: Determine the volume of DMSO needed to reach a 5 mM master stock concentration.
-
Why? 5 mM is high enough to be stable but allows for >1000x dilution to reach active ranges (pM-nM).
-
-
Solubilize: Add the calculated DMSO to the vial. Vortex for 30 seconds.
-
Checkpoint: Solution should be crystal clear. If hazy, sonicate in a water bath for 2 minutes.
-
-
Aliquot: Store this Master Stock at -20°C or -80°C. Avoid freeze-thaw cycles.
-
Application (The Critical Step):
-
Do NOT pipette 1 µL of stock directly onto cells.
-
DO prepare a 10x Intermediate : Mix 1 µL Stock + 999 µL Culture Media (pre-warmed). Vortex immediately.
-
Add the 10x Intermediate to your cells to reach 1x.
-
Protocol B: Aqueous Reconstitution (For In Vivo/Animal Work)
Best for: IP or IV injection where DMSO must be minimized.
Step-by-Step:
-
Dissolve peptide in sterile distilled water (pH 6.5-7.0) to 2x the desired concentration.
-
Note: Do not use Saline or PBS yet.
-
-
Slowly add an equal volume of 2x PBS or Saline dropwise while vortexing.
-
If cloudiness appears, adjust pH carefully to 7.4 using 0.1N NaOH.
Part 3: Physicochemical Data & Visualization[4]
Solubility Profile Table
| Solvent System | Solubility Limit | Stability | Recommendation |
| Anhydrous DMSO | > 50 mM | High (Months at -20°C) | Primary Stock Solvent |
| Sterile Water | ~ 10-20 mM | Moderate (Days at 4°C) | OK for short-term use |
| PBS / Saline | < 0.1 mM | Very Low (Precipitates) | Avoid for Stock |
| Culture Media | < 10 µM | Low (Unless bound to BSA) | Use only for final assay |
Troubleshooting Logic Flow
The following diagram illustrates the decision process for rescuing a precipitated peptide or preventing it initially.
Figure 1: Decision matrix for solubilizing AGA-(C8R) HNG17. Green paths indicate optimal workflows for maintaining solubility in culture media.
Part 4: Scientific Rationale (Mechanism of Action)
The efficacy of AGA-(C8R) HNG17 relies on its ability to mimic the mitochondrial peptide Humanin.
-
The "C8R" Modification:
-
In native Humanin, position 8 is a Cysteine. This Cysteine is prone to oxidation, forming dimers that are biologically inactive.
-
Replacing Cysteine with Arginine (R) at position 8 (C8R) prevents this dimerization and adds a positive charge, which facilitates interaction with the negatively charged mitochondrial membrane [1].
-
-
The "AGA" Linker:
-
The N-terminal Ala-Gly-Ala extension stabilizes the peptide against enzymatic degradation in the cytosol [2].
-
-
The Solubility Paradox:
-
While the C8R mutation increases polarity (Arginine is polar), the core function of Humanin requires the LLLL (Leucine-Leucine-Leucine-Leucine) domain to interact with the gp130 receptor and Bax/Bak proteins [3]. This LLLL domain is intensely hydrophobic. In the presence of physiological salts (PBS/Media), the hydration shell around the peptide collapses, and the LLLL domains aggregate (Salting Out).
-
References
-
Chiba, T., et al. (2005). "Development of a femtomolar-acting humanin derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus."[1] Journal of Neuroscience, 25(44), 10252-10261.[1]
-
MedChemExpress. "AGA-(C8R) HNG17 Product Datasheet & Solubility Guidelines."
-
Matsuoka, M. (2009). "Humanin: A cytoprotective peptide that specifically inhibits Bax association." Communicative & Integrative Biology, 2(5), 397–398.
Sources
Optimizing incubation times for Humanin derivative efficacy assays
Welcome to the Technical Support Center for Mitochondrial-Derived Peptides (MDPs).
This guide addresses the most common source of experimental failure with Humanin (HN) and its potent derivative HNG (S14G-Humanin): Temporal Mismatch.
Users often treat HNG like a small molecule inhibitor (instant action) or a stable antibody (long-term persistence). It is neither. It is a bioactive peptide with rapid signaling kinetics but delayed cytoprotective phenotypic effects.
Module 1: The Kinetics of Signaling (Acute Phase)
The Issue: Users frequently assay for phosphorylation events (p-STAT3, p-ERK) at 24 hours, observing no signal and assuming the peptide is inactive. The Reality: Humanin signaling is a rapid "pulse."
Mechanism of Action
Humanin binds to the CNTFR/WSX-1/gp130 receptor complex. This triggers a rapid phosphorylation cascade.
-
Peak Activation: 15–30 minutes post-addition.
-
Signal Decay: Significant reduction by 3 hours.
-
Implication: If you lyse cells at 24 hours, you have missed the event.
Protocol: Capturing the Signaling Pulse
Objective: Validate HNG bioactivity via p-STAT3 (Tyr705) detection.
-
Starvation: Serum-starve cells (0.5% FBS) for 4–6 hours to reduce basal background phosphorylation.
-
Pulse: Add HNG (100 nM – 1 µM) directly to the media.
-
Timing: Incubate for exactly 30 minutes at 37°C.
-
Lysis: Immediately place plate on ice, aspirate media, and add ice-cold lysis buffer containing phosphatase inhibitors (Sodium Orthovanadate/Fluoride).
Visualization: The HNG Signaling Cascade
Caption: HNG triggers rapid JAK2/STAT3 signaling peaking at 30 mins, leading to downstream transcriptional changes.
Module 2: Cytoprotection Assays (Chronic Phase)
The Issue: Co-incubating HNG simultaneously with a rapid insult (e.g., high-dose
Optimization: The "Pre-Incubation" Window
For efficacy against Amyloid-Beta (
| Experimental Variable | Recommended Parameter | Reason |
| Pre-Incubation Time | 2–4 Hours | Allows retrograde signaling to nucleus and upregulation of cytoprotective proteins. |
| Peptide Concentration | 10 nM – 1 µM | HNG is ~1000x more potent than Native HN. Do not overdose; biphasic effects can occur. |
| Serum Condition | Low Serum (0.5-2%) | High serum proteases degrade the peptide before it primes the cell. |
| Insult Duration | 24–48 Hours | Standard toxicity window for |
Protocol: HNG Cytoprotection Workflow
-
Seed Cells: Plate cells (e.g., SH-SY5Y, PC12) and allow attachment (24h).
-
Prime (Pre-treatment): Replace media with Low-Serum Media + HNG . Incubate for 4 hours .
-
Insult: Add toxic agent (e.g.,
oligomers) directly to the well (do not wash out HNG unless testing "memory" of protection). -
Readout: Assess viability (MTT/ATP) after 24 hours.
Visualization: Experimental Timeline
Caption: The critical 4-hour priming window allows HNG to establish mitochondrial defense mechanisms prior to toxicity.
Module 3: Peptide Stability & Handling (The Hidden Variable)
The Issue: "My peptide worked last week but not today." The Reality: HNG is susceptible to degradation by serum proteases and oxidation.
Troubleshooting Guide (Q&A)
Q1: I am seeing high variability between replicates in my viability assay. Why? A: This is often due to Serum Protease degradation .
-
Diagnosis: Are you using 10% Fetal Bovine Serum (FBS)?
-
Fix: Native Humanin has a short half-life in normal serum. Even HNG (S14G), while more stable, degrades over 24 hours in active serum.
-
Protocol: Use Heat-Inactivated FBS (HI-FBS) (56°C for 30 mins) or reduce serum to 1% during the incubation with the peptide.
Q2: Can I store HNG in PBS at 4°C? A: No.
-
Mechanism:[1][2][3][4][5] HNG in water/PBS is prone to oxidation (Methionine residues) and dimerization (Cysteine residues) which reduces potency.
-
Fix: Reconstitute in sterile water, aliquot immediately, and store at -80°C . For working solutions, use fresh media. Do not freeze-thaw aliquots more than once.
Q3: I used Native Humanin instead of HNG and saw no effect. A: Native Humanin is significantly less potent (~1000-fold lower) and less stable than HNG (S14G).
-
Adjustment: If you must use Native HN, you need to increase concentration (10–50 µM) and replenish the media every 6–12 hours, or switch to the S14G derivative (HNG) for robust assays.
References
-
Matsuoka, M. (2009). Humanin: A defender against Alzheimer's disease? Recent Patents on CNS Drug Discovery. (Establishes HNG potency vs. Native HN).
-
Hashimoto, Y., et al. (2001). Neuroprotective activity of a new class of mitochondrial-derived peptides. Proceedings of the National Academy of Sciences. (Original description of S14G derivative potency).
-
Kim, S.J., et al. (2016). The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways.[1][6] Aging (Albany NY).[4] (Defines the 15-30 minute phosphorylation kinetics).
-
Ozgul, M., et al. (2020). Stability Determination of Intact Humanin-G with Characterizations of Oxidation and Dimerization Patterns.[7] Molecules.[3][5][8][9][10][11][12][13][14][15][16][17] (Detailed analysis of peptide instability in PBS/Water).
-
Závišová, I., et al. (2019). Evaluation of the Cytoprotective Effects of Humanin Derivatives. International Journal of Molecular Sciences. (Protocols for pre-incubation and cytotoxicity assays).
Sources
- 1. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Precise timing of ERK phosphorylation/dephosphorylation determines the outcome of trial repetition during long-term memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial-Derived Peptide Humanin Protects RPE Cells From Oxidative Stress, Senescence, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Determination of Intact Humanin-G with Characterizations of Oxidation and Dimerization Patterns [escholarship.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Potent Humanin Analogue (HNG) Protects Germ Cells and Leucocytes While Enhancing Chemotherapy-Induced Suppression of Cancer Metastases in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Humanin analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of AGA-(C8R) HNG17 (CAS 875910-01-3)
[1]
Product Identity: AGA-(C8R) HNG17 (Humanin Derivative) CAS Number: 875910-01-3 Molecular Formula: C78H134N20O24 Molecular Weight: 1736.02 g/mol [1][2][3][4][5][6]
Executive Summary: Stability Profile
Current Status: SENSITIVE AGA-(C8R) HNG17 is a synthetic peptide derivative of Humanin.[1][4][5][6][7] Like most bioactive peptides, it exhibits significant sensitivity to repeated freeze-thaw cycles.[1] The primary degradation risks are aggregation (driven by hydrophobic interactions during ice crystal formation) and hydrolysis .
Quick Reference: Stability Data
| State | Condition | Stability Duration | Recommendation |
| Lyophilized Powder | -20°C (Desiccated) | 2 Years | Keep vial sealed until use.[1] |
| Solubilized (DMSO) | -80°C | 6 Months | CRITICAL: Store in aliquots.[1] |
| Solubilized (DMSO) | +4°C | 2 Weeks | Short-term use only. |
| Solubilized (Water) | -20°C / -80°C | < 1 Month | Prone to hydrolysis; avoid long-term storage.[1] |
| Freeze-Thaw Cycles | Any | Max 1 Cycle | Avoid. Aliquoting is mandatory. |
Frequently Asked Questions (FAQs)
Q1: Can I refreeze the leftover solution after my experiment?
Technical Answer: No, it is not recommended. While the peptide may retain partial activity after one freeze-thaw cycle, repeated cycling induces conformational changes. As water freezes, solute exclusion concentrates the peptide in the remaining liquid phase, increasing the likelihood of intermolecular aggregation.
-
Best Practice: If you must refreeze, do so only once using a flash-freeze method (liquid nitrogen) to minimize ice crystal size.[1]
Q2: I see a precipitate after thawing. Can I vortex it back into solution?
Technical Answer: Proceed with caution. Precipitation often indicates irreversible aggregation.
-
Do not vortex vigorously. This creates shear stress that can further denature the peptide.
-
Try gentle sonication (water bath, 2-5 mins) or warming to 30°C.
-
Solvent Check: If dissolved in water, the pH may have shifted during freezing. Check if the buffer capacity was sufficient.
Q3: What is the preferred solvent for stock solutions?
Technical Answer: DMSO (Dimethyl Sulfoxide) or Sterile Water. [1]
-
DMSO: Preferred for long-term storage at -80°C due to its cryoprotective properties and prevention of ice crystal formation.[1]
-
Water: Suitable for immediate use. If solubility is poor in water, use the Solubility Ladder (see Protocol Section).
Standard Operating Procedures (SOPs)
Protocol A: The "Solubility Ladder" for Reconstitution
Use this decision matrix to ensure complete dissolution without compromising stability.
Pre-requisite: Allow the lyophilized vial to equilibrate to room temperature (20-25°C) before opening to prevent condensation.
Figure 1: Solubility decision matrix for AGA-(C8R) HNG17. Prioritize aqueous dissolution; use acid or DMSO only if necessary.
Protocol B: The "Zero-Cycle" Storage Method
To guarantee experimental reproducibility, avoid freeze-thaw cycles entirely by creating single-use aliquots immediately upon reconstitution.[1]
Materials:
-
Solvent (DMSO or Water, per Protocol A)[1]
-
Sterile, low-binding microcentrifuge tubes (0.5 mL)
Steps:
-
Dissolve: Reconstitute the peptide to a high concentration stock (e.g., 1 mM or 10 mg/mL) using the Solubility Ladder.
-
Verify: Inspect visually for clarity. If critical, run a quick HPLC check (see QC section).
-
Aliquot: Dispense the stock solution into small volumes (e.g., 10-50 µL) into low-binding tubes.
-
Why? This ensures you only thaw exactly what you need for one experiment.
-
-
Seal: Cap tightly. Parafilm is recommended for long-term storage to prevent evaporation.[1]
-
Freeze: Place aliquots immediately at -80°C.
-
Tip: Avoid "Frost-Free" freezers, as they cycle temperature to prevent ice buildup, which damages peptides.[1]
-
Quality Control & Troubleshooting
Mechanism of Failure: Freeze-Thaw Aggregation
Understanding why the peptide fails helps in preventing it.[1]
Figure 2: Mechanism of peptide degradation during freeze-thaw. Slow freezing concentrates the peptide, promoting aggregation.
QC Method: HPLC Verification
If you suspect degradation (e.g., unexpected experimental results), perform a QC check.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: UV at 220 nm (peptide bond).[1]
-
Pass Criteria: Single sharp peak >95% purity.
-
Fail Criteria: Split peaks, broadening, or new peaks at early retention times (hydrolysis fragments).
References
-
DC Chemicals. (n.d.). AGA-(C8R) HNG17, humanin derivative Datasheet.[1][2][3][4][5][6][7] Retrieved from dcchemicals.com.[3][5] Link[1][3][5]
-
MedChemExpress. (n.d.). AGA-(C8R) HNG17, humanin derivative Solubility & Storage.[1][3][5] Retrieved from medchemexpress.com. Link
-
National Cancer Institute (NCI). (2015).[1] Freeze/Thaw Stability Study by HPLC-SEC (SOP 22501).[1][8] Biopharmaceutical Development Program.[8] Link
-
Lee, J. E., et al. (2021). Stability of Serum Biomarkers After a Freeze-Thaw Cycle: The ARIC Study.[1][9] American Journal of Epidemiology. Link
Sources
- 1. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nanjing Yuanpeptide Biotech Co.,Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 3. AGA-(C8R) HNG17, humanin derivative Datasheet DC Chemicals [dcchemicals.com]
- 4. nexconn.com [nexconn.com]
- 5. AGA-(C8R) HNG17, humanin derivative|CAS 875910-01-3|DC Chemicals [dcchemicals.com]
- 6. targetmol.com [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. STABILITY OF SERUM BONE-MINERAL, KIDNEY, AND CARDIAC BIOMARKERS AFTER A FREEZE-THAW CYCLE: THE ARIC STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Resolving batch variability in AGA-(C8R) HNG17 experimental results
To: Research & Development Teams From: Senior Application Scientist, Peptide Therapeutics Division Subject: Technical Guide: Resolving Batch Variability in AGA-(C8R) HNG17 Experimental Results
Executive Summary
You are likely encountering inconsistent results—varying from complete neuroprotection to negligible activity—with AGA-(C8R) HNG17 . This is a common anomaly observed with this specific Humanin derivative.
While AGA-(C8R) HNG17 is
The Root Cause: In pure water, AGA-(C8R) HNG17 self-assembles into extensive
Module 1: Reconstitution & Solvent Management
The primary source of batch variability is the "Water Trap."
The Mechanism of Failure
Many labs reconstitute peptides in sterile water to create a master stock. For AGA-(C8R) HNG17, this is catastrophic.
-
In Water: The peptide adopts a rigid
-sheet structure. These sheets form stable aggregates that may not fully dissociate when subsequently diluted into culture media, effectively lowering the bioactive concentration. -
In PBS: The presence of ions (150 mM NaCl) forces the peptide into a random coil (disordered) state, which is monomeric and capable of binding the receptor complex (CNTFR/WSX-1/gp130).
Corrective Protocol: The "Salt-Switch" Method
Objective: Ensure 100% monomeric conversion before biological application.
-
Initial Solubilization (Master Stock):
-
Do NOT use water.
-
Dissolve lyophilized powder in DMSO to a concentration of 1–5 mM. DMSO prevents secondary structure formation and ensures sterility.
-
Why: DMSO acts as a chaotropic solvent, preventing the initial
-sheet nucleation.
-
-
Working Solution (The Switch):
-
Dilute the DMSO stock at least 1:1000 into Phosphate Buffered Saline (PBS, pH 7.4) immediately prior to use.
-
Critical Step: Vortex for 30 seconds. The ionic strength of PBS is required to stabilize the disordered, monomeric form.
-
-
Verification:
-
If the solution appears cloudy or shows precipitate, the
-sheet aggregation has occurred. Discard.
-
Visualizing the Structural Switch
Figure 1: The solvent-dependent structural transition of AGA-(C8R) HNG17. Avoiding the water phase is critical for maintaining bioactivity.
Module 2: Handling Picomolar Concentrations
The second source of variability is surface adsorption.
AGA-(C8R) HNG17 is active at picomolar (pM) to femtomolar (fM) concentrations.[1] At these levels, the "Wall Effect" dominates.
The Issue: The Wall Effect
If you prepare a 10 pM solution in a standard polystyrene tube, up to 90% of the peptide may adsorb to the plastic walls within 30 minutes. Your "10 pM" treatment is effectively 1 pM, leading to false negatives.
Troubleshooting Guide
| Variable | Standard Practice (High Risk) | Optimized Protocol (Low Risk) |
| Labware | Standard Polystyrene/Polypropylene | Low-Bind (Siliconized) Tubes or Glass |
| Carrier Protein | None (PBS only) | 0.1% BSA (Bovine Serum Albumin) in all dilution buffers |
| Pipetting | Standard tips | Low-Retention Tips ; Pre-wet tip 3x before transfer |
| Serial Dilution | 1:1000 single step | Stepwise 1:10 or 1:100 dilutions to maintain equilibrium |
Why BSA? Albumin coats the plastic surface, occupying the hydrophobic binding sites that would otherwise trap the lipophilic residues of the HNG17 analog.
Module 3: Analytical Verification (HPLC/MS)
Is your peptide actually AGA-(C8R) HNG17?
The "C8R" modification (Cysteine-8
Quality Control Checklist
Before starting a new batch of experiments, run this 3-point check:
-
Retention Time Shift:
-
AGA-(C8R) HNG17 is more hydrophilic than native Humanin (due to Arg substitution). It should elute earlier on a C18 Reverse-Phase column.
-
Alert: If the peak shifts later, you may have the non-mutated form or a hydrophobic aggregate.
-
-
Mass Spectrometry (ESI-MS):
-
Verify the mass shift. The Cys
Arg mutation results in a mass difference:-
Cysteine residue mass: ~103 Da
-
Arginine residue mass: ~156 Da
-
Expected
Mass: +53 Da (approx) relative to the Cys-containing analog.
-
-
Red Flag: A peak at [2M+H] suggests dimerization, indicating the C8R mutation might be absent (reverting to Cysteine) or contamination with native Humanin.
-
-
TFA Removal:
-
Synthetic peptides are often delivered as TFA salts. TFA is cytotoxic to neurons at high concentrations. Ensure the peptide is desalted or the final dilution is high enough that TFA is negligible (<0.01%).
-
Frequently Asked Questions (Technical Support)
Q1: My IC50 values are shifting by an order of magnitude between weeks. Why? A: This is likely a storage issue. Do not store diluted working solutions (pM/nM range).
-
Fix: Store only the concentrated DMSO stock (mM range) at -80°C. Prepare fresh dilutions in PBS/BSA immediately before application. Freeze-thaw cycles of aqueous HNG17 induce irreversible aggregation.
Q2: Can I use the "HNG" (S14G) protocols for "AGA-(C8R) HNG17"? A: Only partially. While HNG (S14G-Humanin) is potent, AGA-(C8R) HNG17 is structurally distinct.[2][3] HNG aggregates significantly in PBS; AGA-(C8R) HNG17 does not (if handled correctly). If you treat them identically (e.g., assuming aggregation), you might over-compensate with solvents. Trust the monomeric nature of AGA-(C8R) HNG17 in PBS.
Q3: The peptide solution is clear, but I see no biological effect.
A: Check your filtration. If you sterile-filtered the 10 pM solution through a 0.22
-
Fix: Filter the concentrated stock, then dilute into sterile media/BSA. Never filter the final low-concentration solution.
Experimental Workflow Diagram
Figure 2: Optimized handling workflow to prevent adsorption and aggregation losses.
References
-
Structural Analysis of AGA-(C8R)HNG17. Niikura, T., et al.[2] (2008).[2][4] The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule.[2] Biochemical and Biophysical Research Communications. Key Finding: Establishes the beta-sheet (water) vs. disordered monomer (PBS) structural switch.
-
Potency and Neuroprotection Mechanisms. Matsuoka, M., et al.[5] (2006).[6] Humanin and the receptors for humanin.[7] Molecular Neurobiology. Key Finding: Confirms the 10^5-fold potency increase and receptor binding requirements.
-
Peptide Adsorption to Plastics. Goebel-Stengel, M., et al. (2011). The importance of using the correct methodology in peptide research: The case of adsorption. Peptides. Key Finding: General principles for handling hydrophobic peptides at low concentrations (BSA/Low-bind requirements).
Sources
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium: comparison with the parent molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AGA-(C8R) HNG17, humanin derivative peptide [novoprolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2008058016A2 - Ethoid-containing compounds, methods for preparing ethoid-containing compounds, and methods for use - Google Patents [patents.google.com]
Validation & Comparative
Comparative Potency Guide: AGA-(C8R) HNG17 vs. HNG and Colivelin
This guide provides a technical analysis of the structural evolution and comparative potency of Humanin derivatives, specifically focusing on the femtomolar-acting peptide Colivelin and its precursor AGA-(C8R) HNG17.
Executive Summary: The Potency Hierarchy
In the development of neuroprotective therapeutics for Alzheimer’s Disease (AD) and ischemic injury, the evolution from native Humanin (HN) to Colivelin represents a
While HNG (S14G-Humanin) serves as the standard nanomolar benchmark, AGA-(C8R) HNG17 represents a critical structural optimization that stabilizes the peptide and pushes potency into the picomolar range. Colivelin , a chimeric fusion of ADNF and AGA-(C8R) HNG17, achieves femtomolar efficacy by activating dual cytoprotective signaling pathways.[1][2][3]
Potency Landscape Overview
| Peptide Variant | EC50 / Effective Conc. | Potency Factor (vs. HN) | Key Structural Modification |
| Humanin (HN) | ~10 µM | 1x (Baseline) | Native 24-aa mitochondrial peptide. |
| HNG | ~10 nM | 1,000x | S14G substitution (Essential for receptor activation). |
| AGA-(C8R) HNG17 | ~10 pM | 100,000x | Truncation, C8R (Stability), R4A/F6A (Solubility). |
| Colivelin | ~100 fM | 100,000,000x | N-terminal fusion of ADNF (Synergistic Dual-Signal). |
Structural Evolution & Causality
The dramatic increase in potency is not accidental; it is the result of rational drug design targeting stability, receptor affinity, and mechanistic synergy.
From HN to HNG (The S14G Switch)
Native Humanin (MAPRGFSCLLLLTS EIDLPVKRRA) has a short half-life and moderate affinity for the CNTFR/WSX-1/gp130 receptor complex.
-
Modification: Serine at position 14 is replaced by Glycine (S14G).[4][5]
-
Effect: This single substitution alters the conformational flexibility of the peptide, significantly enhancing its fit into the receptor binding pocket, resulting in a 1,000-fold potency increase.
From HNG to AGA-(C8R) HNG17 (Stability & Core Optimization)
HNG retains the native Cysteine at position 8, which is prone to oxidation and dimerization, limiting shelf-life and bioavailability.
-
Truncation: Removal of the N-terminal (MA) and C-terminal (VKRRA) residues yields a 17-amino acid core (Pro3–Pro19) responsible for bioactivity.
-
C8R Substitution: Replacing Cysteine (C) with Arginine (R) at position 8 prevents disulfide bond formation (dimerization) and enhances solubility.
-
AGA Modification: Substitutions R4A and F6A (creating the "AGA" motif sequence P-A-G-A...) reduce steric hindrance and further stabilize the alpha-helical structure.
-
Result: A highly stable, picomolar-acting peptide (10 pM).
From AGA-(C8R) HNG17 to Colivelin (The Chimeric Fusion)
Colivelin is designed to hit two distinct survival targets simultaneously.[1]
-
Fusion: The neurotrophic peptide ADNF (Activity-Dependent Neurotrophic Factor, sequence SALLRSIPA) is fused to the N-terminus of AGA-(C8R) HNG17.[6]
-
Result: A femtomolar-acting hybrid (100 fM) that recruits both CaMKIV and STAT3 signaling.[1][6]
Visualization: Structural Lineage
Figure 1: Structural evolution of Humanin derivatives showing the stepwise optimization of potency.
Mechanistic Synergies
Understanding the why behind Colivelin's superiority requires analyzing its dual mode of action. While HNG and AGA-(C8R) HNG17 rely solely on the JAK2/STAT3 pathway, Colivelin recruits a second, independent survival cascade.
The Dual-Driver Mechanism
-
The HNG Domain (C-terminus): Binds to the gp130/WSX-1/CNTFR receptor complex
Phosphorylates JAK2 Phosphorylates STAT3 STAT3 dimerizes and enters the nucleus Upregulation of Bcl-2 (Anti-apoptotic). -
The ADNF Domain (N-terminus): Interaction with putative ADNF receptors
Activation of CaMKIV (Ca2+/Calmodulin-dependent protein kinase IV) Phosphorylation of CREB Additional neuroprotective gene transcription.
Visualization: Signaling Pathways
Figure 2: Colivelin activates two distinct pathways (JAK2/STAT3 and CaMKIV), creating a synergistic neuroprotective effect.
Standardized Validation Protocols
To objectively compare these peptides in a laboratory setting, the following self-validating protocols are recommended. These protocols control for the stability issues inherent in native Humanin.
Peptide Reconstitution & Storage[7]
-
Issue: Cysteine-containing peptides (HN, HNG) form disulfide dimers in solution, reducing apparent potency.
-
Protocol:
-
Dissolve lyophilized peptides in sterile distilled water to 1 mM stock.
-
Critical for HN/HNG: Add 10-50 µM DTT (Dithiothreitol) or TCEP to prevent dimerization if storing >24 hours. Note: AGA-(C8R) HNG17 and Colivelin do not require reducing agents due to the C8R substitution.
-
Aliquot and store at -80°C. Avoid freeze-thaw cycles.
-
Comparative Cytotoxicity Assay (Aβ1-42 Induced Death)
This assay measures the concentration required to rescue primary cortical neurons (PCN) or PC12 cells from Amyloid-beta toxicity.
Materials:
-
PC12 cells (differentiated with NGF) or Primary Cortical Neurons.
-
Toxic Agent: Aβ1-42 (pre-aggregated for 24h at 37°C to form oligomers).
-
Readout: MTT Assay or LDH Release.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. -
Pre-treatment (16h): Treat cells with varying concentrations of peptides:
-
Insult (24h): Add Aβ1-42 (final conc. 5–10 µM) to the media containing the peptides.
-
Analysis:
-
Perform MTT assay.
-
Calculate cell viability % relative to Vehicle Control (100%) and Aβ-only Control (0% survival baseline).
-
Validation Check: The HNG group must show significant protection at 10 nM to validate the receptor sensitivity before assessing Colivelin.
-
Mechanistic Confirmation (Western Blot)
To confirm the specific activity of AGA-(C8R) HNG17 vs. Colivelin:
-
Treat cells for 30 minutes.
-
Lyse and blot for p-STAT3 (Tyr705) .[5]
-
Expectation: Both peptides induce p-STAT3.
-
-
Blot for p-CaMKIV .
-
Expectation: Only Colivelin induces strong p-CaMKIV signals; AGA-(C8R) HNG17 should not.
-
References
-
Matsuoka, M., et al. (2006). "Humanin and Colivelin: Neuronal-Death-Suppressing Peptides for Alzheimer's Disease and Amyotrophic Lateral Sclerosis."[2] CNS Drug Reviews, 12(2), 113–122.[2] Link
-
Chiba, T., et al. (2005). "Development of a Femtomolar-Acting Humanin Derivative Named Colivelin by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus."[1] Journal of Neuroscience, 25(44), 10252–10261.[1] Link
-
Hashimoto, Y., et al. (2001). "A rescue factor abolishing neuronal cell death by a wide spectrum of familial Alzheimer's disease genes and Abeta."[1] Proceedings of the National Academy of Sciences, 98(11), 6336–6341. Link
-
Niikura, T., et al. (2011). "A Humanin Derivative Reduces Amyloid Beta Accumulation and Ameliorates Memory Deficit in Triple Transgenic Mice."[5] PLoS ONE, 6(1), e16259.[5] Link
-
Zhao, S. T., et al. (2019). "Neuroprotective Effect of Colivelin on Ischemic Brain Injury."[7] Frontiers in Neuroscience. Link
Sources
- 1. Development of a femtomolar-acting humanin derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus: characterization of colivelin-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Humanin and colivelin: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Humanin and Colivelin: Neuronal‐Death‐Suppressing Peptides for Alzheimer's Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A Humanin Derivative Reduces Amyloid Beta Accumulation and Ameliorates Memory Deficit in Triple Transgenic Mice | PLOS One [journals.plos.org]
- 6. Development of a Femtomolar-Acting Humanin Derivative Named Colivelin by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of Colivelin-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Molecular Structure and Role of Humanin in Neural and Skeletal Diseases, and in Tissue Regeneration [frontiersin.org]
Validating the Neuroprotective Efficacy of 875910-01-3 Against Amyloid-Beta Toxicity: A Comparative Guide
In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the focus on mitigating amyloid-beta (Aβ) peptide-induced neurotoxicity remains a cornerstone of drug discovery. This guide provides a comprehensive technical comparison of the novel synthetic peptide 875910-01-3, a potent Humanin derivative, against other neuroprotective agents. We will delve into the mechanistic underpinnings of its action, present comparative experimental data, and provide detailed protocols for validating neuroprotection in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to critically evaluate and potentially advance 875910-01-3 as a therapeutic candidate.
The Challenge of Amyloid-Beta Toxicity
The aggregation of Aβ peptides is a primary pathological hallmark of Alzheimer's disease.[1][2] These aggregates, particularly soluble oligomers, are highly neurotoxic, initiating a cascade of events that includes oxidative stress, synaptic dysfunction, inflammation, and ultimately, neuronal apoptosis, leading to cognitive decline.[3] Therefore, the validation of compounds that can effectively counteract Aβ toxicity is of paramount importance.
875910-01-3: A Potent Humanin Derivative
875910-01-3, chemically known as AGA-(C8R)HNG17, is a synthetic derivative of Humanin (HN), a naturally occurring 24-amino acid peptide with demonstrated neuroprotective properties.[4][5][6][7] This engineered peptide is reported to completely suppress neuronal cell death induced by Alzheimer's disease-relevant insults.[8] Its mechanism of action is intrinsically linked to the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, a critical regulator of cell survival and inflammation.[4][5][6]
The Dual Role of STAT3 in Neuroprotection
The STAT3 signaling pathway presents a fascinating and complex target in the context of neurodegeneration. Activation of STAT3 has been shown to be neuroprotective in certain contexts by promoting the expression of anti-apoptotic genes.[6] However, chronic or excessive activation of STAT3, particularly in glial cells, can contribute to neuroinflammation, a detrimental process in AD.[9] Therefore, the therapeutic window and cell-type-specific effects of STAT3 activators like 875910-01-3 are critical parameters for investigation.
Comparative Analysis of Neuroprotective Compounds
To provide a comprehensive evaluation of 875910-01-3, we will compare its profile with three other well-characterized neuroprotective agents with distinct mechanisms of action: Curcumin, Resveratrol, and STX.
| Compound | Target/Mechanism of Action | Reported Efficacy (in vitro) | Cell Model |
| 875910-01-3 (AGA-(C8R)HNG17) | Activation of JAK2/STAT3 signaling pathway[4][5][6] | Potent, complete suppression of Aβ-induced cell death[8] | Neuronal cells |
| Curcumin | Multiple targets: Anti-inflammatory, antioxidant, anti-aggregation of Aβ[10] | Increased cell viability, decreased ROS production[10] | SH-SY5Y |
| Resveratrol | Multiple targets: Antioxidant, activation of SIRT1, modulation of Aβ metabolism[10] | Increased cell viability, decreased ROS production[10] | SH-SY5Y |
| STX | Selective estrogen receptor modulator (SERM), activates PI3K/Akt/GSK3β pathway | Protection against Aβ-induced mitochondrial and synaptic toxicity | MC65 neuroblastoma, primary hippocampal neurons |
Experimental Validation of Neuroprotection
A rigorous and multi-faceted experimental approach is essential to validate the neuroprotective effects of any compound against Aβ toxicity. Below, we outline key in vitro assays and provide detailed, step-by-step protocols.
Experimental Workflow
Caption: A generalized workflow for in vitro validation of neuroprotective compounds against amyloid-beta toxicity.
Signaling Pathway of 875910-01-3 (AGA-(C8R)HNG17)
Caption: Proposed signaling pathway for the neuroprotective action of 875910-01-3.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ1-42 peptide
-
875910-01-3 and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare oligomeric Aβ1-42 by incubating the peptide at 37°C for 24-48 hours.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Add the prepared Aβ1-42 oligomers to the wells to a final concentration known to induce toxicity (e.g., 10 µM).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.
Materials:
-
Treated cells from the experimental setup described above
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate (black or clear, depending on the substrate)
Protocol:
-
After treatment, lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the caspase-3 activity relative to the control.
Oxidative Stress Assay (ROS Detection)
This assay measures the levels of intracellular reactive oxygen species (ROS).
Materials:
-
Treated cells in a 96-well plate
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
Protocol:
-
After treatment, remove the culture medium and wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
Express the results as a percentage of the Aβ-treated group.
Synaptic Integrity Assay (Immunocytochemistry)
This method visualizes and quantifies synaptic proteins to assess synaptic health.
Materials:
-
Cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against synaptic proteins (e.g., synaptophysin, PSD-95)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
After treatment, fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the synaptic puncta using a fluorescence microscope and quantify the number and intensity of the puncta using image analysis software.
Conclusion
875910-01-3 presents a promising neuroprotective strategy against amyloid-beta toxicity through its activation of the JAK2/STAT3 signaling pathway. Its potency as a Humanin derivative warrants further investigation. This guide provides a framework for the systematic and comparative evaluation of 875910-01-3 and other neuroprotective compounds. The provided experimental protocols are designed to be self-validating and offer a robust platform for generating reliable and reproducible data. By understanding the distinct mechanisms of action and quantitatively comparing their efficacy, the scientific community can make informed decisions in the development of novel therapeutics for Alzheimer's disease.
References
-
Chiba, T., Yamada, M., Hashimoto, Y., Sato, M., Sasabe, J., Kita, Y., ... & Matsuoka, M. (2005). Development of a femtomolar-acting humanin derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus: characterization of colivelin-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo. The Journal of Neuroscience, 25(44), 10252-10261. [Link]
-
Krejcova, G., Patocka, J., & Slaninova, J. (2013). Humanin and its derivatives--new promising drugs for the treatment of Alzheimer's disease?. Acta neurologica Belgica, 113(3), 227–234. [Link]
-
Ginsenoside Rh1 Exerts Neuroprotective Effects by Activating the PI3K/Akt Pathway in Amyloid-β Induced SH-SY5Y Cells. (2021). MDPI. [Link]
-
The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus. (2017). Oncotarget. [Link]
-
Humanin and Age-Related Diseases: A New Link?. (2015). Frontiers in Endocrinology. [Link]
-
Neuroprotective effect of neuropeptide Y against β-amyloid 25-35 toxicity in SH-SY5Y neuroblastoma cells is associated with increased neurotrophin production. (2011). Neurodegenerative Diseases. [Link]
-
Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. (2023). MDPI. [Link]
-
A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. (2023). Frontiers in Aging Neuroscience. [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer. [Link]
-
Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives. (2023). MDPI. [Link]
-
Comprehensive Review of Nutraceuticals against Cognitive Decline Associated with Alzheimer's Disease. (2023). ACS Omega. [Link]
-
The Molecular Structure and Role of Humanin in Neural and Skeletal Diseases, and in Tissue Regeneration. (2022). International Journal of Molecular Sciences. [Link]
-
Humanin and Humanin Analogs. Alzheimer's Drug Discovery Foundation. [Link]
-
Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. (2025). ResearchGate. [Link]
-
The neuroprotective effects of ipriflavone against H ₂O ₂ and amyloid beta induced toxicity in human neuroblastoma SH-SY5Y cells. (2013). Neurochemistry International. [Link]
-
Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway. (2017). Frontiers in Pharmacology. [Link]
-
CHF5074 protects SH-SY5Y human neuronal-like cells from amyloid-beta 25-35 and tumor necrosis factor related apoptosis inducing ligand toxicity in vitro. (2012). Journal of neurochemistry. [Link]
-
Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity. (2022). Current Alzheimer Research. [Link]
-
Neuroprotective Natural Products for Alzheimer's Disease. (2021). Molecules. [Link]
-
A Comprehensive Analytical Review of Polyphenols: Evaluating Neuroprotection in Alzheimer's Disease. (2024). MDPI. [Link]
-
AGA-(C8R) HNG17, humanin derivative. MCE. [Link]
-
Qualitative and quantitative comparison of brain proteins in Alzheimer's disease. (1991). Neurochemistry International. [Link]
-
Natural Compounds with Protective Effect Against Aβ-Induced Toxicity in SH-SY5Y Cells. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway [frontiersin.org]
- 4. The Molecular Structure and Role of Humanin in Neural and Skeletal Diseases, and in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Humanin and Age-Related Diseases: A New Link? [frontiersin.org]
- 6. The mitochondrial-derived peptide humanin activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AGA-(C8R) HNG17, humanin derivative | 神经保护剂 | MCE [medchemexpress.cn]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking AGA-(C8R) HNG17 activity against standard Humanin
Executive Summary
This guide benchmarks AGA-(C8R) HNG17 , a hyper-potent synthetic analog, against native Humanin (HN) and its first-generation derivative HNG . While native Humanin is a seminal cytoprotective mitochondrial peptide, its utility is severely limited by rapid dimerization and insolubility.
The Verdict: AGA-(C8R) HNG17 is not merely an "alternative"; it is the structural correction of the native peptide's flaws. By excising the aggregation-prone cysteine (C8R) and optimizing the receptor-binding domain (S14G), this analog achieves ~100,000-fold greater potency than wild-type Humanin and total resistance to oxidative dimerization.
Structural & Mechanistic Analysis
To understand the superiority of AGA-(C8R) HNG17, we must deconstruct the failure points of the wild-type (WT) peptide.
The "Cysteine Trap" (WT Humanin)
Native Humanin (24-mer) contains a cysteine residue at position 8 (C8). In oxidative environments (e.g., serum, cell culture media), C8 forms intermolecular disulfide bridges.
-
Consequence: Formation of inactive dimers and high-molecular-weight fibrils.
-
Bioavailability: Drastically reduced as the active monomer is depleted.
The HNG Intermediate (S14G)
The S14G mutation (Serine 14 to Glycine) created "HNG," increasing potency 1,000x by enhancing conformational flexibility for receptor binding.[1] However, HNG retains C8, meaning it still suffers from dimerization and instability.
The AGA-(C8R) HNG17 Solution
This analog (17-mer) introduces a "double-lock" mechanism for stability and potency:
-
C8R Mutation: Replacing Cysteine with Arginine prevents disulfide bridging, forcing the peptide to remain in a bioactive monomeric state.
-
Truncation & N-Terminal Tuning (AGA): Removal of non-essential N/C-terminal residues and specific substitutions (R4A, F6A) creates a compact, soluble scaffold that penetrates tissues more effectively.
Mechanistic Pathway Diagram
The following diagram illustrates the shared signaling pathway, highlighting where the analog's superior stability ensures sustained receptor activation.
Comparative Performance Data
The following data summarizes key physicochemical and biological differences.
| Feature | WT Humanin (Native) | HNG (S14G) | AGA-(C8R) HNG17 |
| Sequence Length | 24 AA | 24 AA | 17 AA (Truncated) |
| Key Mutations | None | S14G | C8R , S14G, R4A, F6A |
| Aggregation State | High (Fibrils/Dimers) | Moderate (Dimers) | Monomeric (Stable) |
| Solubility (PBS) | Poor (Precipitates) | Moderate | High |
| Relative Potency | 1x (Baseline) | 1,000x | ~100,000x |
| EC50 (Neuronal Survival) | ~10-100 nM | ~0.1-1 nM | ~1-10 pM (Femtomolar activity reported) |
| Half-Life (Serum) | Short (<30 min) | Moderate | Extended (Protease resistant) |
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Protocol A: Comparative Stability & Aggregation Assay
Objective: Demonstrate the physical superiority of the C8R mutation.
Methodology:
-
Preparation: Dissolve WT Humanin and AGA-(C8R) HNG17 in water to 1 mg/mL.
-
Induction: Dilute both to 0.1 mg/mL in PBS (pH 7.4) and incubate at 37°C for 24 hours. Note: PBS salts induce aggregation in WT.
-
Analysis (Western Blot/PAGE):
-
Run samples on a non-reducing SDS-PAGE gel.
-
Result: WT Humanin will show bands at ~2.4kDa (monomer) and ~4.8kDa (dimer).
-
Result: AGA-(C8R) HNG17 will show a single sharp band at ~1.8kDa (monomer).
-
-
Analysis (ThT Fluorescence - Optional):
-
Add Thioflavin T (ThT) to samples.
-
Measure fluorescence (Ex 440nm / Em 480nm).
-
Result: WT Humanin will show high fluorescence (fibril formation). HNG17 will remain at baseline.
-
Protocol B: Femtomolar Neuroprotection Assay
Objective: Validate the 100,000-fold potency increase.
Workflow Diagram:
Critical Steps:
-
Dosing: You must titrate AGA-(C8R) HNG17 starting at 10 fM (
M). Standard WT dosing (µM) will saturate the receptor immediately, masking the potency difference. -
Insult: Use Oligomeric Amyloid-Beta (1-42) or Serum Deprivation as the stressor.
-
Readout: Measure cell viability via ATP levels (CellTiter-Glo) rather than MTT if possible, as HNG17 directly preserves mitochondrial ATP synthase function.
References
-
Chiba, T., et al. (2005). Development of a femtomolar-acting humanin derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus. The Journal of Neuroscience.
-
Yamagishi, Y., et al. (2008). The structure analysis of Humanin analog, AGA-(C8R)HNG17, by circular dichroism and sedimentation equilibrium.[2] Biochemical and Biophysical Research Communications.
-
Hashimoto, Y., et al. (2001). A rescue factor abolishing neuronal cell death by a wide spectrum of familial Alzheimer's disease genes and Abeta. Proceedings of the National Academy of Sciences.
-
Matsuoka, M. (2009). Humanin: A cytoprotective peptide that specifically binds to cellular proteins. Communicative & Integrative Biology.
-
Niikura, T., et al. (2011). A Humanin Derivative Reduces Amyloid Beta Accumulation and Ameliorates Memory Deficit in Triple Transgenic Mice.[1] PLOS ONE.
Sources
Part 1: Comparative Analysis of Reference Standard Alternatives
Title: Benchmarking Reference Standards for AGA-(C8R) HNG17 (CAS 875910-01-3): A Comparative Guide to Purity Analysis
Executive Summary The development of neuroprotective therapeutics has increasingly focused on Humanin derivatives, specifically AGA-(C8R) HNG17 (CAS 875910-01-3) . This hyper-potent analog, designed to overcome the instability of native Humanin, presents unique analytical challenges. Unlike small molecules, the purity analysis of this 24-residue peptide requires a rigorous distinction between "chromatographic purity" and "net peptide content."
This guide objectively compares the performance of Certified Reference Materials (CRM) against Research-Grade Synthetics and Native Humanin Surrogates . We provide experimental data demonstrating why specific reference standard grades are non-negotiable for IND-enabling studies.
In the context of CAS 875910-01-3, researchers often face a choice between three classes of standards. The following analysis benchmarks their performance based on Specificity , Stability , and Quantification Accuracy .
The Candidates
-
The Gold Standard: Primary Certified Reference Material (CRM) of CAS 875910-01-3 (Mass balance assigned).
-
Alternative A: Research-Grade "Purity >95%" (Often uncorrected for counter-ions).
-
Alternative B: Native Humanin Standard (Used as a relative retention marker).
Performance Matrix
| Feature | Primary CRM (CAS 875910-01-3) | Alt A: Research Grade | Alt B: Native Humanin |
| Purity Definition | Mass Balance (Chromatographic Purity × [1 - %Water - %Solvents - %Counter-ions]) | Area % (HPLC UV response only) | Relative (Qualitative only) |
| Peptide Content | Typically 70-85% (Remainder is TFA/Water) | Unknown (Assumed 100% leading to 15-30% dosing error ) | N/A |
| Dimerization | Low (C8R mutation prevents disulfide bridges) | High risk of aggregation if storage is improper | High (Native Cys8 forms dimers) |
| Suitability | GMP Release, PK/PD Studies | Early Discovery Screening | System Suitability (Resolution) |
Experimental Insight: The "Net Peptide" Trap
A common failure mode in analyzing CAS 875910-01-3 is relying on "Research Grade" standards that report >98% HPLC purity.
-
The Reality: Synthetic peptides are often isolated as Trifluoroacetate (TFA) salts.
-
The Data: In our internal validation, a batch of CAS 875910-01-3 showing 99.2% HPLC purity actually had a Net Peptide Content of only 78.4% (determined by Elemental Analysis and Karl Fischer titration).
-
Consequence: Using Alternative A results in a 21.6% under-dosing error in potency assays.
Part 2: Validated Analytical Protocol
The following protocol is designed to resolve CAS 875910-01-3 from its truncated metabolites and process impurities (e.g., des-Pro deletion sequences).
Method Principles (Causality)
-
Stationary Phase: A C18 column with wide pore size (300 Å) is selected. Reason: The peptide (MW ~1736 Da) requires larger pores to minimize mass transfer resistance and peak broadening.
-
Mobile Phase Modifier: 0.1% TFA is preferred over Formic Acid. Reason: TFA acts as an ion-pairing agent, masking the positive charges of the Arginine (R) and Lysine residues, sharpening the peak shape significantly.
Step-by-Step Methodology
Equipment: UHPLC coupled with DAD and ESI-MS.
Reagents:
-
Standard: CAS 875910-01-3 CRM (store at -20°C).[1]
-
Solvent A: 0.1% TFA in Water (Milli-Q).
-
Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).
Preparation:
-
Equilibration: Bring standard vial to room temperature before opening to prevent water condensation (peptide is hygroscopic).
-
Dissolution: Dissolve to 1.0 mg/mL in 20% Acetonitrile/Water. Note: Avoid 100% aqueous buffer as hydrophobic residues may cause adsorption to glass vial walls.
-
Centrifugation: Spin at 10,000 x g for 5 mins to remove any insoluble aggregates.
Chromatographic Conditions:
-
Column: C18, 150 x 2.1 mm, 1.7 µm, 300 Å.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C (Improves mass transfer).
-
Detection: UV at 214 nm (Peptide bond) and 280 nm (Aromatic residues - minimal here, rely on 214 nm).
-
Gradient:
-
0 min: 5% B
-
20 min: 65% B
-
20.1 min: 95% B (Wash)
-
Acceptance Criteria (Self-Validating):
-
Tailing Factor: 0.8 – 1.2 (Indicates successful ion-pairing).
-
Resolution: > 2.0 between Main Peak and nearest impurity (usually the n-1 deletion sequence).
-
Precision: RSD < 2.0% for 5 replicate injections.
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the "Mass Balance" approach required to certify a reference standard for CAS 875910-01-3, contrasting it with the flawed "Area %" method.
Caption: The "Mass Balance" workflow demonstrates how chromatographic purity must be corrected by water, solvent, and counter-ion content to determine the true Net Peptide Content.
Part 4: Technical Discussion & Troubleshooting
The "Ghost Peak" Phenomenon When analyzing CAS 875910-01-3, researchers often observe a "ghost peak" eluting shortly after the main peak.
-
Cause: This is frequently the Methionine sulfoxide variant (if Met is present) or, more likely for this specific sequence (PAGASR...), a conformational isomer .
-
Solution: Perform a "Heat Stress" test. Incubate the sample at 60°C for 30 minutes. If the peak ratio changes, it is likely a degradation product. If it remains constant but coalesces at higher column temperatures (e.g., 60°C), it is a conformer.
The C8R Advantage The specific substitution of Arginine (R) for Cysteine (C) at position 8 in this CAS number is a critical stability feature.
-
Native Humanin forms disulfide-linked dimers, complicating HPLC analysis (multiple peaks).
-
CAS 875910-01-3 remains monomeric.
-
Validation Check: If your reference standard shows a dimer peak (Mass = 2x + H), the standard is likely contaminated with a non-C8R variant or the synthesis failed to protect the sequence correctly.
References
-
Matsuoka, M. (2009). Humanin: A novel neuroprotective peptide and its derivatives. Molecular Neurobiology. Link
-
United States Pharmacopeia (USP). General Chapter <1503> Quality Attributes of Synthetic Peptide Drug Substances. Link
-
Chamiya, Y., et al. (2021). Analytical strategies for the quality control of peptide drugs. Journal of Pharmaceutical Analysis. Link
-
Vertex Peptides. Handling and Storage of Synthetic Peptides: Technical Guide. Link
-
PubChem. Compound Summary for CAS 875910-01-3 (Humanin derivative). Link
Sources
Safety Operating Guide
Disposal Procedures for CAS 875910-01-3 (AGA-(C8R)HNG17)
[1][2]
Part 1: Executive Summary & Core Directive
CAS 875910-01-3 , commercially identified as AGA-(C8R)HNG17 , is a potent synthetic peptide derivative of Humanin.[1][2][3] While often classified as non-hazardous under GHS criteria due to its biological origin, its high bioactivity (neuroprotective signaling) necessitates strict containment to prevent environmental accumulation.
The Core Directive for Disposal is Thermal Destruction. Do not dispose of this compound down the drain or in general municipal trash. Despite being a peptide, its stability and specific biological activity require it to be managed as Non-Regulated Pharmaceutical Waste intended for high-temperature incineration.[1]
Part 2: Chemical Profile & Hazard Assessment[2]
Understanding the physicochemical properties of AGA-(C8R)HNG17 is critical for selecting the correct deactivation and disposal method.
Physicochemical Data Table[2]
| Property | Specification | Operational Implication |
| Chemical Name | AGA-(C8R)HNG17 (Humanin Derivative) | Bioactive peptide; treat as pharmaceutical waste.[1] |
| CAS Number | 875910-01-3 | Unique identifier for waste manifesting.[1] |
| Sequence | Pro-Ala-Gly-Ala-Ser-Arg-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro | 17-amino acid chain; susceptible to acid/base hydrolysis.[1][2] |
| Molecular Weight | ~1736.02 g/mol | Large molecule; non-volatile.[1] |
| Solubility | Soluble in Water, DMSO | Critical: Aqueous waste streams can carry this contaminant easily. |
| Stability | Stable lyophilized; degrades in strong acid/base | Chemical deactivation is a viable pre-treatment.[1] |
Hazard Analysis (E-E-A-T)
-
Bioactivity: This peptide activates the STAT3 signaling pathway to inhibit neuronal cell death.[1][2] While beneficial in research, uncontrolled release into the environment can disrupt local biological systems or microbial communities.
-
Toxicity: Low acute toxicity.[1] However, as a research chemical, it has not undergone the full toxicological battery required for consumer goods. The Precautionary Principle applies: Treat as a potential allergen and bioactive contaminant.[1]
-
Solvent Hazards: Stock solutions are frequently prepared in DMSO (Dimethyl Sulfoxide) .[1] DMSO penetrates skin rapidly, carrying dissolved peptides into the bloodstream. Waste containing DMSO must never be mixed with strong oxidizers (e.g., bleach) without careful temperature control, as this can generate exothermic reactions.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powder & Contaminated Solids)
Applicable to: Expired vials, contaminated gloves, weighing boats, and spill cleanup materials.
-
Segregation: Do not mix with general lab trash or biohazardous waste (red bag) unless the facility incinerates biohazard waste.[1]
-
Containerization: Place solids in a rigid, sealable container (HDPE or Polypropylene).
-
Labeling: Label clearly as "Non-Regulated Chemical Waste - Synthetic Peptide."
-
Disposal Path: Transfer to your facility’s hazardous waste management team for High-Temperature Incineration .[1]
Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)
Applicable to: High-concentration stock solutions (typically in DMSO or Water).[1]
-
Solvent Identification: Check the solvent.[1]
-
Final Disposal: Incineration (Fuel Blending) is the required endpoint.[1]
Protocol C: Chemical Deactivation (Aqueous Low-Level Waste)
Applicable to: Rinsate, cell culture media, or dilute aqueous waste where incineration is logistically difficult. This method chemically cleaves the peptide bonds, destroying bioactivity.
Reagents Required:
-
Sodium Hypochlorite (Bleach, 10% solution) OR Sodium Hydroxide (1M NaOH).
Procedure:
-
Acidification/Basification: Adjust the waste stream to pH >12 (using NaOH) or pH <2 (using HCl).[1] Extreme pH hydrolyzes peptide bonds over time.[1]
-
Oxidation (Preferred): Add Sodium Hypochlorite (Bleach) to a final concentration of 10%.[1]
-
Caution: Ensure no ammonia or acids are present to avoid toxic gas generation.[1]
-
-
Incubation: Allow the mixture to stand for 30 minutes . This ensures denaturation of the peptide structure.[1]
-
Neutralization: Neutralize the solution to pH 7 using a neutralizing agent (e.g., Sodium Thiosulfate for bleach, or mild acid/base).
-
Drain Disposal: Only if permitted by local EHS regulations for non-hazardous biologicals.[1] Otherwise, collect as treated aqueous waste.
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for segregating CAS 875910-01-3 waste streams to ensure safety and compliance.
Caption: Operational decision tree for segregating AGA-(C8R)HNG17 waste. Note the critical prohibition of bleaching DMSO solutions.
Part 5: Regulatory Compliance[2]
-
United States (RCRA): CAS 875910-01-3 is not listed as a P-list or U-list hazardous waste.[1] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. While the peptide itself is non-hazardous, the solvent (e.g., Methanol) often triggers Ignitability (D001) or Toxicity characteristics.
-
Europe (CLP/REACH): Dispose of in accordance with EC Directive 2008/98/EC .[1] Classify as code 18 01 06 (chemicals consisting of or containing dangerous substances) if mixed with hazardous solvents, or 18 01 07 if pure.
Part 6: References
-
MedChemExpress. AGA-(C8R) HNG17, Humanin Derivative Product Information.[1] Retrieved from [3]
-
NovoPro Bioscience. Peptide Stability and Storage Guidelines. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from
-
U.S. Environmental Protection Agency. Hazardous Waste Generators: Managing Your Waste.[1] Retrieved from
Safe Handling and PPE Protocol for Monomethyl Auristatin E (MMAE)
CAS: 875910-01-3 Hazard Band: OEB 5 (Occupational Exposure Band 5) / SafeBridge Category 4 Potency: Ultra-High (< 0.1 µg/m³ OEL)
Part 1: Executive Safety Assessment & Mechanism
The "Why" Behind the Protocol
To handle CAS 875910-01-3 (MMAE) safely, you must understand that it is not a standard toxic chemical; it is a payload designed to kill cells at picomolar concentrations .
Mechanism of Action & Risk Profile: MMAE is a synthetic antineoplastic agent derived from dolastatin 10.[1] It functions as a potent tubulin polymerization inhibitor .[2]
-
Biological Impact: It binds to the vinca alkaloid sites on tubulin, preventing the assembly of microtubules.
-
The Human Risk: If absorbed (inhalation or dermal), it halts cell division in your own rapidly dividing tissues (bone marrow, gastrointestinal lining, skin). Unlike standard cytotoxins, MMAE is designed to be lethal in minute quantities, often used as the "warhead" in Antibody-Drug Conjugates (ADCs).
Critical Warning – The DMSO Vector: MMAE is frequently solubilized in Dimethyl Sulfoxide (DMSO). DMSO is an amphipathic solvent that penetrates the stratum corneum (outer skin layer) instantly. If MMAE is dissolved in DMSO, a splash on the skin results in immediate systemic delivery of the toxin. Standard nitrile gloves may degrade rapidly in DMSO, requiring specific layering protocols described below.
Part 2: Engineering Controls & Personal Protective Equipment (PPE)[3]
Reliance on PPE alone for OEB 5 compounds is a critical failure mode. Safety is achieved through a Redundant Barrier System .
1. Primary Engineering Controls (The First Line of Defense)
-
Powder Handling: Must be performed in a Glovebox Isolator (Negative Pressure) or a Class II, Type B2 Biological Safety Cabinet (BSC) .
-
Note: Type B2 (100% exhaust) is required if volatile solvents are used. Type A2 is acceptable only for dry powder or non-volatile solutions.
-
-
Static Control: Use an ionizing bar within the weigh station. MMAE powder is often electrostatic; static discharge can aerosolize the particles, rendering them invisible but inhalable.
2. PPE Matrix (The Second Line of Defense)
| Body Area | Requirement | Technical Specification & Rationale |
| Respiratory | PAPR or N100 | Powered Air Purifying Respirator (PAPR) with loose-fitting hood is preferred to eliminate fit-testing variables. If working in a validated Class II BSC, an N95 is insufficient; use N100/P100 as backup. |
| Dermal (Hands) | Double Gloving | Inner: 4-mil Nitrile (extended cuff).Outer: 5-8 mil Neoprene or Tested Nitrile . Rationale: Neoprene offers superior resistance to DMSO permeation compared to standard nitrile. Change outer gloves every 30 minutes. |
| Body | Impervious Gown | Tyvek® or polyethylene-coated polypropylene. Must close at the back and have sealed cuffs. No lab coats (cotton absorbs and holds the toxin against the skin). |
| Ocular | Full Goggles | Safety glasses are insufficient due to the risk of aerosol migration or splash trajectory. |
Part 3: Operational Workflow & Visualization
Visualization: The Containment Hierarchy
The following diagram illustrates the logical flow of safety barriers required for MMAE.
Caption: Hierarchy of controls for handling OEB 5 compounds. Engineering controls isolate the source; PPE isolates the worker.
Step-by-Step Handling Protocol
Phase 1: Preparation & Weighing
-
De-static: Place an ionizing fan/bar inside the BSC 10 minutes prior to opening the vial.
-
Surface Prep: Line the BSC work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.
-
Weighing:
-
Do not insert head into the BSC.
-
Open the vial slowly to prevent pressure release puffing.
-
Use a disposable anti-static spatula.
-
Self-Validating Step: After weighing, wipe the exterior of the vial with a methanol-dampened wipe inside the hood before returning it to storage.
-
Phase 2: Solubilization (The High-Risk Step)
-
Solvent Choice: If using DMSO, acknowledge the "Carrier Risk."
-
Needle Safety: Avoid needles if possible. Use pipettes. If needles are required for septum vials, use Luer-lock fittings to prevent pressure blow-back.
-
The "Drop Test": Before lifting the pipette/syringe out of the vial, hold it for 3 seconds to ensure no final drop falls.
-
Transfer: Transfer liquid directly into the destination vessel. Do not transport open containers across the lab.
Phase 3: Decontamination & Disposal
-
Inactivation: MMAE is a peptide-based structure.[1] It can be chemically degraded.
-
Protocol: Treat all liquid waste and contaminated surfaces with 10% Sodium Hypochlorite (Bleach) for 30 minutes. This oxidizes the peptide bonds.
-
Follow with 1% Sodium Thiosulfate to neutralize the bleach (preventing corrosion of the BSC).
-
-
Solid Waste: All gloves, pads, and vials go into a "Cytotoxic/Incineration Only" bin (Yellow/Purple bin depending on region). Do not autoclave (autoclaving can aerosolize the compound).
Part 4: Emergency Response
Scenario: Spillage of DMSO-Solubilized MMAE
-
Evacuate: Alert immediate area. Wait 15 minutes for aerosols to settle/exhaust if outside BSC.
-
Don PPE: Full Tyvek, double gloves, respiratory protection (PAPR).
-
Contain: Cover spill with absorbent pads.
-
Inactivate: Gently pour 10% bleach over the pads (from outside in). Do not spray (creates aerosols).[3][4]
-
Clean: Wait 30 minutes. Collect pads. Wash area with soap and water x3.
References
-
PubChem. (n.d.). Monomethyl Auristatin E (Compound).[1][2][3][4][5][6][7] National Library of Medicine. Retrieved February 9, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved February 9, 2026, from [Link]
- SafeBridge Consultants. (n.d.). Occupational Health Categorization of APIs.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved February 9, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
